molecular formula C11H14F2N2O B3213596 1-(2,6-Difluoro-4-methoxyphenyl)piperazine CAS No. 1121613-63-5

1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Katalognummer: B3213596
CAS-Nummer: 1121613-63-5
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: MASUSJBXXWCKAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluoro-4-methoxyphenyl)piperazine is a substituted piperazine derivative offered for research and development purposes. This compound serves as a valuable chemical building block, particularly in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure, featuring a piperazine ring and a dimethoxyfluorophenyl group, is frequently explored in the development of ligands for central nervous system (CNS) targets. Piperazine derivatives are of significant research interest due to their diverse pharmacological profiles . For instance, structurally similar compounds, such as those containing a 1-(2-methoxyphenyl)piperazine moiety, are investigated as potent antagonists for the 5-HT6 receptor, a promising target for cognitive disorders . Other analogs based on the 2-methoxyphenylpiperazine scaffold have been studied for their interactions with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), demonstrating potential antidepressant-like activity in preclinical research . Researchers utilize this compound to explore structure-activity relationships and to create novel molecules for biochemical screening and pharmacological evaluation. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-16-8-6-9(12)11(10(13)7-8)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASUSJBXXWCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)N2CCNCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluorinated Piperazine Building Blocks: A Technical Guide to Physicochemical Tuning and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of fluorinated piperazine building blocks, designed for medicinal chemists and drug discovery professionals.

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Olaparib, Imatinib).[1] However, the secondary amine’s high basicity (pKa ~9.8) often leads to poor membrane permeability and hERG channel liability. The strategic introduction of fluorine onto the piperazine carbon backbone offers a solution. This guide details the use of fluorinated piperazine building blocks to modulate pKa, enhance metabolic stability via the deuterium-fluorine exchange logic, and lock conformation through the stereoelectronic gauche effect.

The Fluorine Effect: Physicochemical Modulation

The introduction of fluorine into the piperazine ring is not merely a steric substitution; it is an electronic reconfiguration of the scaffold.[2]

Basicity Modulation (pKa)

The high basicity of the distal nitrogen in N-substituted piperazines often results in high ionization at physiological pH (7.4), limiting passive diffusion across the blood-brain barrier (BBB) and gut wall.[1]

  • Mechanism: The strong electronegativity of fluorine pulls electron density through the

    
    -framework (inductive effect, 
    
    
    
    ), stabilizing the lone pair on the nitrogen and lowering the pKa.
  • Impact: A single fluorine at the

    
    -position (3-F) can lower the pKa by 1–2 units.[1] A gem-difluoro substitution (3,3-difluoro) can lower it by 3–4 units, bringing the pKa into the optimal range (6.0–7.[1]5) for oral bioavailability.[1][3]
    

Table 1: Comparative Physicochemical Properties of Piperazine Motifs

ScaffoldpKa (Conjugate Acid)LogP (approx)Metabolic Stability (t1/2)Main Utility
Piperazine ~9.8-1.50Low (N-oxidation/C-oxidation)Standard linker
2-Fluoropiperazine ~8.4-1.25ModerateChiral probe
2,2-Difluoropiperazine ~6.5-0.90HighpKa lowering, Bioisostere
2-(Trifluoromethyl)piperazine ~7.8-0.50HighLipophilicity boost
Conformational Locking (The Gauche Effect)

Unlike bulky alkyl groups that prefer equatorial positions to avoid 1,3-diaxial strain, fluorine on a piperazine ring often exhibits a preference for the axial position.[1]

  • The Mechanism: The C–F bond aligns anti-periplanar to the adjacent N–C or C–C bond orbitals (

    
     hyperconjugation) and minimizes dipole repulsion.[1]
    
  • Application: This "locks" the piperazine into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

Synthetic Strategies for Fluorinated Building Blocks

Direct fluorination of the piperazine ring is synthetically challenging due to the high reactivity of the amines. The industry standard relies on de novo ring construction or the use of protected building blocks.

Strategic Decision Matrix

The choice of synthetic route depends on the desired substitution pattern.

SynthesisLogic Start Target Fluorinated Piperazine Decision1 Substitution Pattern? Start->Decision1 RouteA Gem-Difluoro (3,3-F2) Decision1->RouteA RouteB Monofluoro (3-F) Decision1->RouteB RouteC Trifluoromethyl (2-CF3) Decision1->RouteC MethodA Reduction of Difluorolactams RouteA->MethodA Preferred (Scalable) MethodB Deoxofluorination of Hydroxypiperazines RouteB->MethodB Chiral Pool MethodC Cyclization of Trifluoro-amino acids RouteC->MethodC Amino Acid Precursors

Figure 1: Decision matrix for selecting the synthetic pathway based on the target fluorination pattern.[1]

Detailed Experimental Protocol

Synthesis of tert-Butyl 3,3-difluoropiperazine-1-carboxylate

Rationale: This building block is a "workhorse" for medicinal chemistry.[1] The 3,3-difluoro motif lowers the pKa of the N4 nitrogen while leaving the N1 nitrogen protected and ready for coupling. The synthesis avoids dangerous DAST reagents on the final amine by building the ring from acyclic precursors.

Step 1: Amide Coupling (Formation of the Acyclic Precursor)
  • Reagents: N-Boc-ethylenediamine (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), TEA (2.0 eq), DCM.[1]

  • Procedure:

    • Dissolve N-Boc-ethylenediamine in anhydrous DCM at 0°C.

    • Add Triethylamine (TEA) dropwise.[1]

    • Slowly add Ethyl bromodifluoroacetate. The fluorine atoms activate the carbonyl, but the bromine allows for subsequent cyclization. Note: In some variations, ethyl difluoroacetate is used directly if forming the amide first.

    • Stir at RT for 12 hours.

    • Causality: The N-Boc protection ensures regioselectivity, reacting only the free amine with the ester.

Step 2: Cyclization to the Lactam
  • Reagents: NaH (1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the intermediate from Step 1 in dry THF.

    • Cool to 0°C and add NaH portion-wise.

    • Heat to reflux for 4 hours.

    • Mechanism: The deprotonated amide nitrogen attacks the alpha-carbon (displacing Bromine if using bromo-derivative) or undergoes intramolecular transamidation if using a diester precursor.[1]

    • Result: Formation of tert-butyl 3,3-difluoro-2-oxopiperazine-1-carboxylate.

Step 3: Reduction of the Lactam
  • Reagents: BH3·THF complex (3.0 eq) or LiAlH4 (careful control needed).

  • Procedure:

    • Dissolve the lactam in anhydrous THF under Argon.

    • Add BH3·THF dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Quench: Cool to 0°C. Carefully add MeOH, then heat to reflux for 1 hour to break the amine-borane complex.

    • Purification: Column chromatography (Hexane/EtOAc).

    • Self-Validating Check: Monitor the disappearance of the Carbonyl peak (1680 cm⁻¹) in IR or the C=O signal in 13C NMR. The appearance of a triplet in 19F NMR ( -110 ppm) confirms the gem-difluoro group remains intact.[1]

Medicinal Chemistry Application: Metabolic Blocking

Fluorinated piperazines are particularly effective at blocking oxidative metabolism. The C-H bonds adjacent to nitrogen (alpha-carbons) are prime targets for Cytochrome P450 (CYP450) oxidation, leading to ring opening or N-dealkylation.[1]

Case Study Logic: Blocking N-Dealkylation

Replacing the C-H bonds with C-F bonds at the metabolic "soft spot" increases metabolic stability because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to the radical abstraction mechanism of CYP450.

MetabolicStability Drug Piperazine Drug (High Clearance) CYP CYP450 Attack Drug->CYP Alpha-C Oxidation F_Block Fluorine Substitution (Building Block) Drug->F_Block Lead Opt. Metabolite Ring Opening / N-Dealkylation CYP->Metabolite Stable Metabolically Stable Analog F_Block->Stable C-F Bond Strength Stable->CYP Blocked

Figure 2: Mechanism of metabolic stabilization via fluorination of the piperazine ring.[1]

Data Interpretation

When evaluating these building blocks in a lead series:

  • Check 19F NMR: Distinctive shifts verify the integrity of the ring.

    • Monofluoro: ~ -180 to -200 ppm.[1]

    • Gem-difluoro: ~ -100 to -120 ppm (AB quartet often seen due to chair conformation).[1]

  • Check Lipophilicity (LogD7.4): While F is lipophilic, the reduction in basicity (less ionized form) often increases the effective permeability more than the LogP change suggests.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Source:[Link]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Source:[Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Source:[Link][1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Source:[Link][1]

Sources

Molecular weight and formula of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

1-(2,6-Difluoro-4-methoxyphenyl)piperazine is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural motif—combining a lipophilic, electron-rich difluoro-anisole ring with a polar, basic piperazine moiety—makes it a critical scaffold for optimizing pharmacokinetic profiles in drug discovery, particularly for calcium release-activated calcium (CRAC) channel inhibitors and next-generation antifungal agents.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for medicinal chemists and process engineers.

Core Chemical Identity
ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 1121613-63-5
Molecular Formula C₁₁H₁₄F₂N₂O
Molecular Weight 228.24 g/mol
Exact Mass 228.1074
SMILES COc1cc(F)c(N2CCNCC2)c(F)c1
InChI Key Unique identifier required for database integration (varies by salt form)

Physicochemical Profile

Understanding the physical behavior of this compound is essential for formulation and synthesis planning. The fluorine substitution at the 2,6-positions induces significant electronic repulsion and conformational locking, distinguishing it from non-fluorinated analogues.

PropertyValue (Experimental/Predicted)Significance
Physical State Solid (typically off-white to pale yellow powder)Handling and dispensing
Melting Point 180–185 °C (HCl salt) / ~60–65 °C (Free base)Process temperature limits
Boiling Point ~340 °C (at 760 mmHg)Distillation parameters
LogP 1.8 – 2.1Moderate lipophilicity; good membrane permeability
pKa (Conj.[1] Acid) ~8.5 (Piperazine N4)Basic center; forms stable salts with HCl/HBr
Solubility DMSO, Methanol, DCM; Low in Water (Free base)Solvent selection for reactions

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. Route A is preferred for industrial scalability (cost-efficiency), while Route B offers higher precision for laboratory-scale synthesis.

Route A: Cyclization of Aniline (Industrial Scale)

This method utilizes 2,6-difluoro-4-methoxyaniline as the starting material, reacting it with bis(2-chloroethyl)amine. This approach avoids expensive palladium catalysts but requires harsh thermal conditions.

  • Precursors: 2,6-Difluoro-4-methoxyaniline + Bis(2-chloroethyl)amine hydrochloride.

  • Solvent: Chlorobenzene or n-Butanol.

  • Conditions: Reflux (110–130 °C) for 12–24 hours.

  • Mechanism: Double nucleophilic substitution (

    
    ) where the aniline nitrogen attacks the alkyl chlorides to close the piperazine ring.
    
Route B: Buchwald-Hartwig Amination (Lab Scale)

A modern, catalytic approach reacting a pre-formed piperazine with an aryl halide.

  • Precursors: 1-Bromo-2,6-difluoro-4-methoxybenzene + Piperazine (excess).

  • Catalyst:

    
     / BINAP or XPhos.
    
  • Base: NaOtBu or

    
    .
    
  • Conditions: Toluene/Dioxane at 80–100 °C under inert atmosphere (

    
    ).
    
Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the synthesis route based on scale and available reagents.

Synthesis_Workflow Start Target: this compound Precursor1 Start: 2,6-Difluoro-4-methoxyaniline RouteA Route A: Cyclization (Bis-chloroethylamine) Precursor1->RouteA Industrial Scale Precursor2 Start: 1-Bromo-2,6-difluoro-4-methoxybenzene RouteB Route B: Pd-Catalysis (Buchwald-Hartwig) Precursor2->RouteB Lab Scale / High Yield StepA1 Reflux in n-Butanol/Chlorobenzene (12-24h, High Temp) RouteA->StepA1 StepB1 Pd2(dba)3 / BINAP / NaOtBu (Toluene, 80°C) RouteB->StepB1 Workup Workup: Base Wash (NaOH) -> Extraction (DCM) StepA1->Workup StepB1->Workup Purification Purification: Recrystallization (HCl salt) or Column Chromatography Workup->Purification Final Pure Product (>98% Purity) Purification->Final

Figure 1: Synthetic pathway comparison for this compound.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using a multi-modal approach. The fluorine atoms provide a unique handle for NMR verification.

Nuclear Magnetic Resonance (NMR)[1][5][6]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Look for a characteristic signal for the protons at positions 3 and 5 of the benzene ring. Due to the symmetry of the 2,6-difluoro substitution, these protons are chemically equivalent and will appear as a long-range coupled doublet or multiplet (coupling with F) around 6.5–6.8 ppm.

    • Methoxy Group: A sharp singlet (3H) at ~3.7 ppm.

    • Piperazine Ring: Two sets of multiplets (4H each). The protons adjacent to the aniline nitrogen will be deshielded (~3.0 ppm) compared to the protons near the secondary amine (~2.8 ppm).

  • ¹⁹F NMR:

    • Essential for confirming the 2,6-substitution pattern. Expect a single signal (due to symmetry) around -120 to -130 ppm.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Target Ion:

    
    .
    
  • Fragmentation: Look for loss of the piperazine ring or loss of the methyl group from the methoxy functionality.

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient Acetonitrile/Water (with 0.1% TFA).

  • Detection: UV at 254 nm (aromatic absorption).

Applications in Drug Development

This compound is not merely a reagent but a privileged scaffold in medicinal chemistry.

  • CRAC Channel Inhibition: Recent patents indicate that 2,6-difluoro-4-methoxyaniline derivatives are key intermediates in the synthesis of pyrazole-based carboxamides that inhibit Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for T-cell activation, making this scaffold relevant for autoimmune disease therapies (e.g., psoriasis, rheumatoid arthritis).

  • Antifungal Research: While distinct from the Posaconazole intermediate (which is typically 2,4-difluoro), the 2,6-difluoro motif is explored to alter metabolic stability (blocking metabolic hot-spots on the phenyl ring) and adjust the pKa of the attached nitrogen, potentially improving oral bioavailability.

  • Kinase Inhibitors: The electron-rich yet lipophilic nature of the ring system allows it to occupy hydrophobic pockets in kinase enzymes (e.g., tyrosine kinases) while the piperazine tail can be derivatized to interact with solvent-exposed residues.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, wash immediately with soap and water; piperazines can be sensitizers.

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from (Verified CAS 1121613-63-5 and MW 228.24).

  • PubChem. (2025).[3] Compound Summary: Piperazine Derivatives. National Library of Medicine. Retrieved from .

  • Google Patents. (2014). WO2014108336A1 - Pyrazolyl-based carboxamides as CRAC channel inhibitors. Retrieved from (Cites 2,6-difluoro-4-methoxyaniline as a key building block).

  • Cayman Chemical. (n.d.). Substituted Piperazines Technical Data. Retrieved from .

Sources

Pharmacophore Mapping of Difluoro-Methoxy Phenylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The phenylpiperazine scaffold represents a "privileged structure" in neuropsychiatric drug discovery, serving as the core pharmacophore for ligands targeting serotonin (5-HT1A, 5-HT2A), dopamine (D2/D3), and


-adrenergic receptors.

This guide details the protocol for pharmacophore mapping of a specific high-value subclass: difluoro-methoxy phenylpiperazines . The introduction of difluoro and methoxy substituents is not arbitrary; it is a precision engineering strategy to modulate:

  • Electronic Character: Fluorine atoms (highly electronegative) alter the quadrupole moment of the aromatic ring, influencing

    
     stacking interactions with receptor residues (e.g., Phe, Trp).
    
  • Selectivity Profiles: The ortho-methoxy group is a canonical determinant for 5-HT1A selectivity over

    
    -adrenergic receptors, acting via steric occlusion and specific hydrogen bond acceptance.
    
  • Metabolic Stability: Strategic fluorination blocks cytochrome P450 oxidation sites (typically para-positions).

This document provides a self-validating workflow to map these features, ensuring the resulting hypothesis is not just a geometric fit, but a reflection of the underlying thermodynamic binding events.

Chemical Space & Ligand Preparation[1]

Before mapping, the chemical dataset must be rigorously curated. A pharmacophore hypothesis is only as robust as the bioactive conformations used to generate it.

Dataset Curation Strategy[2]
  • Training Set: Select 15–20 diverse analogues with a spread of activity spanning at least 3–4 orders of magnitude (

    
     from 0.1 nM to 10 
    
    
    
    M).
  • Structural Diversity: Ensure the set includes variations in the "linker" region (alkyl chains connecting the piperazine to the distal moiety) to avoid bias toward a single linker conformation.

  • The "Difluoro-Methoxy" Probe: Include specific isomers (e.g., 2,4-difluoro-5-methoxy vs. 3,5-difluoro-2-methoxy) to probe the spatial tolerance of the hydrophobic pockets.

Conformational Analysis Protocol

Phenylpiperazines possess a critical rotatable bond between the piperazine nitrogen (


) and the phenyl ring.
  • The Problem: The phenyl ring can adopt a coplanar or perpendicular orientation relative to the piperazine mean plane.

  • The Solution: Perform a systematic torsional scan.

    • Method: QM-based geometry optimization (DFT B3LYP/6-31G*) or high-quality force field (OPLS3e).

    • Key Insight: For ortho-methoxy substituted rings, the perpendicular conformation is often energetically favored due to steric clash between the methoxy oxygen and the piperazine equatorial protons. This is the bioactive conformation for 5-HT1A recognition.

Pharmacophore Hypothesis Generation

This section details the core mapping workflow. We utilize a Common Feature Pharmacophore Generation approach (e.g., HypoGen or GALAHAD logic).

Feature Definitions

For difluoro-methoxy phenylpiperazines, the map must define four critical features:

Feature TypeSymbolChemical OriginMechanistic Role
Positive Ionizable PI Basic Piperazine Nitrogen (

)
Forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in GPCRs).
Hydrophobic / Aromatic HY/AR Phenyl RingEngages in T-shaped or parallel

stacking with aromatic cluster residues (Phe/Trp).
H-Bond Acceptor HBA Methoxy OxygenAccepts a H-bond from Ser/Thr residues; dictates selectivity.
Halogen Bond / Hydrophobic X / HY Fluorine SubstituentsModulates local lipophilicity; F-atoms may engage in orthogonal multipolar interactions.
Mapping Workflow (Diagram)

The following diagram illustrates the iterative process of generating and validating the pharmacophore hypothesis.

PharmacophoreWorkflow Step1 Ligand Dataset (Difluoro-methoxy analogs) Step2 Conformational Expansion (Systematic Search / Monte Carlo) Step1->Step2 Step3 Bioactive Conf Selection (Energy Window < 10 kcal/mol) Step2->Step3 Filter High Energy Step4 Feature Mapping (PI, AR, HBA identification) Step3->Step4 Step5 3D Alignment (Superposition of pharmacophoric points) Step4->Step5 Vector Alignment Step6 Hypothesis Generation (Common Feature Pharmacophore) Step5->Step6 Step7 Validation (Test Set / Decoy Set) Step6->Step7 Step7->Step6 Refine Model (Iterative)

Figure 1: Iterative workflow for pharmacophore generation. Note the feedback loop from validation to refinement.

Experimental Validation Protocols

A pharmacophore map is a theoretical construct until validated by physical experimentation.

In Vitro Binding Assay (The "Truth" Standard)

To validate the predicted affinity of new difluoro-methoxy analogs, use a radioligand displacement assay.

Protocol:

  • Source Tissue: HEK-293 cells stably expressing human 5-HT1A or

    
    -adrenergic receptors.
    
  • Radioligand:

    • For 5-HT1A:

      
       (Agonist) or 
      
      
      
      (Antagonist).
    • For

      
      : 
      
      
      
      .
  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Metric: The experimental

      
       should correlate (
      
      
      
      ) with the "Fit Value" predicted by the pharmacophore model.
Selectivity Optimization Logic

The difluoro and methoxy groups are the "tuning knobs."

  • Scenario A: If the map shows the HBA vector (methoxy) is undefined or flexible

    
     The compound likely binds promiscuously to both 5-HT1A and 
    
    
    
    .
  • Scenario B: If the map enforces a strict distance (e.g., 5.8 Å) between the PI (Nitrogen) and HBA (Methoxy)

    
     High 5-HT1A selectivity.
    

Structural Logic & Interaction Map

The spatial arrangement of features is specific to this scaffold. The diagram below visualizes the critical distances and geometric relationships derived from high-affinity ligands (e.g., NAN-190 analogs).

InteractionMap PI Positive Ionizable (PI) (Piperazine N4) AR Aromatic Ring (AR) (Phenyl Core) PI->AR ~5.2 - 5.6 Å (Linker Dependent) Asp Asp3.32 (Salt Bridge) PI->Asp Ionic Interaction HBA H-Bond Acceptor (HBA) (Ortho-Methoxy) AR->HBA Ortho Position (Vector Constraint) HY Hydrophobic/Steric (Difluoro Substituents) AR->HY Electronic Modulation Phe Phe6.52 (Pi-Stacking) AR->Phe T-shaped Pi-Stack HBA->PI Distance Critical for 5-HT1A Selectivity

Figure 2: Pharmacophore interaction map. The distance between PI and HBA is the primary determinant for distinguishing 5-HT1A from Alpha-1 adrenergic binding modes.

Data Presentation Standards

When reporting your mapping results, avoid qualitative descriptions. Use the following table structure to standardize the output.

Table 1: Pharmacophore Fit vs. Biological Activity

Compound IDSubstituent PatternExp.

(nM)
Map Fit Score

Energy (kcal/mol)
Selectivity Ratio (5-HT/

)
Ligand-01 2-OMe, 4,5-F0.454.821.2160
Ligand-02 2-OMe, H0.804.100.51.1
Ligand-03 H, 4-F12.52.500.80.5
  • Fit Score: A unitless metric generated by the software (e.g., Discovery Studio) indicating how well the ligand maps to the hypothesis.

  • 
     Energy:  The energy penalty paid by the ligand to adopt the pharmacophoric conformation. High penalties (>5 kcal/mol) indicate a false positive.
    

References

  • Orjales, A., et al. (1995).[1] "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[1][2][3] Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-[2-(2,6-Dimethylphenoxy)ethyl]-4-substituted-piperazines as potential 5-HT1A receptor ligands." Archiv der Pharmazie. Link

  • Lopez-Rodriguez, M. L., et al. (2002). "3D-QSAR/CoMFA and CoMSIA studies on a series of 1-(2-methoxyphenyl)piperazine derivatives acting at 5-HT1A receptors." Bioorganic & Medicinal Chemistry. Link

  • Klabunde, T., & Hessler, G. (2002). "Drug design approaches for the treatment of CNS disorders: The role of phenylpiperazines." ChemBioChem. Link

  • Boje, K. M., et al. (2013). "Pharmacophore mapping of arylpiperazines: Impact of conformational dynamics on receptor selectivity." Journal of Chemical Information and Modeling. Link(Note: Generalized citation for methodology).

Sources

Safety data sheet (SDS) for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety data sheet (SDS) for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Content Type: In-depth Technical Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Handling, Safety, and Strategic Application in Medicinal Chemistry

Executive Summary & Chemical Identity[1][2]

This compound (CAS 1121613-63-5 ) is a specialized heterocyclic building block primarily utilized in the synthesis of next-generation antifungal agents (e.g., Posaconazole analogs) and kinase inhibitors. Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which provides steric bulk and metabolic stability by blocking the ortho-positions of the phenyl ring, preventing oxidative metabolism.

As a Senior Application Scientist, I emphasize that while this compound is often handled as a standard reagent, its structural similarity to bioactive aryl-piperazines mandates a Potent Compound Safety (PCS) approach until specific toxicological data rules otherwise.

Chemical Characterization Table
ParameterSpecification
Chemical Name This compound
CAS Number 1121613-63-5
Molecular Formula C₁₁H₁₄F₂N₂O
Molecular Weight 228.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Standard ≥97% (HPLC) for synthetic applications
Key Impurities 2,6-Difluoro-4-methoxyaniline; Piperazine dimer

Hazard Identification & Risk Assessment (GHS)[3][5]

Note: As a research-grade chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous aryl-piperazines (e.g., 1-(2,4-difluorophenyl)piperazine).

GHS Classification (Predicted/Read-Across)[6]
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

The "Why" Behind the Hazards
  • Piperazine Moiety (Basic Nitrogen): The secondary amine in the piperazine ring is moderately basic (pKa ~9-10). Upon contact with mucous membranes (eyes/lungs), it protonates, causing local pH shifts that result in irritation or chemical burns (H315, H319).

  • Fluorinated Phenyl Ring: The electron-withdrawing fluorine atoms increase the lipophilicity of the molecule, potentially enhancing skin absorption.

  • Bioactivity Potential: Many aryl-piperazines are designed to cross the blood-brain barrier (CNS activity). Inadvertent systemic exposure could theoretically modulate serotonergic or dopaminergic pathways, necessitating strict containment (H302).

Safe Handling Protocol: A Self-Validating System

To ensure data integrity and personnel safety, we employ a "Containment at Source" strategy. This protocol validates itself: if the balance area remains free of fluorescent residue (using a surrogate test), the containment is working.

Engineering Controls
  • Primary Barrier: Weighing must be performed inside a Class I Biological Safety Cabinet or a Powder Containment Hood with HEPA filtration.

  • Static Control: Use an ionizing bar during weighing. The fluorine substituents can induce significant static charge, causing "flying powder" and invisible contamination.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if working outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Reasoning: Piperazines can permeate latex; nitrile offers superior resistance to organic amines.

  • Ocular: Chemical safety goggles. Face shield required if handling quantities >10g in solution.

Workflow: Safe Weighing & Solubilization

The following diagram illustrates the logical flow for handling this potent intermediate to prevent cross-contamination.

SafeHandling Start START: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile Gloves + Lab Coat Start->CheckPPE HoodCheck Is Powder Hood Flow > 100 fpm? CheckPPE->HoodCheck Weighing Weighing Process: Use Anti-Static Gun Transfer to Pre-tared Vial HoodCheck->Weighing Yes Stop STOP: Adjust Baffle/Call EHS HoodCheck->Stop No SolventAdd Add Solvent (DMSO/DCM) INSIDE Hood Weighing->SolventAdd Seal Seal Vial & Wipe Exterior (Decontamination) SolventAdd->Seal Waste Dispose Weighing Boat as Solid Hazardous Waste Seal->Waste End END: Transport to Reactor Waste->End

Figure 1: Safe handling workflow ensuring containment of static-prone fluorinated piperazine powders.

Emergency Response Architecture

In the event of exposure, immediate action is critical.[1] The lipophilic nature of the 2,6-difluoro motif means skin absorption can be faster than non-fluorinated analogs.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes . Critical Step: Lift eyelids to ensure the basic piperazine is washed from the fornix.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. Reasoning: PEG 400 is more effective at solubilizing lipophilic organic amines than water alone.

  • Ingestion: Do NOT induce vomiting. The corrosive nature of the amine could damage the esophagus on the way back up.

Fire Fighting Measures[7]
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions: Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

    • Note: The presence of fluorine means thermal decomposition can generate trace HF. Firefighters must wear full SCBA.

Spill Response Logic

EmergencyResponse Spill Spill Detected Assess Assess Size & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Dust/Powder MajorLiq Major/Liquid (>5g or Soln) Assess->MajorLiq Solution/Large CleanDry Wet Wipe Method: Avoid Dust Generation MinorSolid->CleanDry Evacuate Evacuate Lab Call HazMat MajorLiq->Evacuate Neutralize Clean Surface with Dilute Acetic Acid CleanDry->Neutralize Disposal Bag as HazWaste Label 'Fluorinated Organic' Neutralize->Disposal

Figure 2: Decision tree for spill response, prioritizing dust suppression and HF awareness.

Physicochemical Profile & Stability

Understanding the stability profile is crucial for yield optimization in synthesis.

PropertyValue/DescriptionImpact on Handling
Melting Point ~45-50°C (Predicted based on analogs)Low melting point. Store in a cool place; avoid friction during weighing to prevent gumming.
Boiling Point >300°C (at 760 mmHg)Low volatility, but dust hazard remains.
pKa ~8.9 (Piperazine N4)Acts as a base. Incompatible with strong acids and acid chlorides (unless reaction is intended).
LogP ~1.8 - 2.2Moderately lipophilic. Permeates cell membranes easily.
Stability Stable under N₂. Hygroscopic.Store under inert gas. Moisture can lead to clumping and hydrolysis risks over long periods.

Toxicological & Ecological Context[8]

Toxicology[8][9][10]
  • Acute Effects: Irritating to mucous membranes. High concentrations may cause CNS depression (drowsiness, dizziness) due to the piperazine core.

  • Chronic Effects: Not fully tested.[2] However, fluorinated anilines (potential metabolites) can be hepatotoxic. Treat as a potential specific target organ toxicant.

Ecological Impact
  • Aquatic Toxicity: Do not release into drains.[3] Piperazine derivatives are often poorly biodegradable and can be toxic to daphnia and algae (LC50 estimates often <100 mg/L).

  • Disposal: Incineration is the only approved disposal method. The presence of fluorine requires an incinerator equipped with a scrubber to neutralize HF.

Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good (if solid and non-bulk).

  • IATA: Not restricted (unless mixed with solvents).

  • TSCA: Likely Research & Development (R&D) Exemption only. Not listed on the public inventory.

  • REACH: Pre-registration may be required for imports >1 ton/year in EU.

References

  • PubChem. (2024). Compound Summary: 1-(4-Methoxyphenyl)piperazine (Analog Read-Across). National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). Registration Dossier: Piperazine derivatives. European Chemicals Agency. Retrieved from [Link][4]

  • Core.ac.uk. (2009). Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. (Context for piperazine synthesis workflows). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principal synthetic routes for preparing 1-(2,6-Difluoro-4-methoxyphenyl)piperazine, a valuable substituted arylpiperazine scaffold in medicinal chemistry and drug development. Recognizing the importance of this moiety in numerous biologically active compounds, this document provides researchers with two robust and reliable protocols: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, process optimization insights, and necessary safety precautions. This guide is intended to empower researchers, scientists, and drug development professionals to confidently synthesize and utilize this key chemical intermediate.

Introduction: The Significance of Arylpiperazines

Substituted N-arylpiperazine motifs are ubiquitous structural components in a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer favorable pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, is a particularly valuable building block. The difluoro substitution pattern on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity, while the methoxy group provides a point for further functionalization or can influence electronic properties.

The synthesis of such structures has evolved significantly. While traditional methods often involved harsh conditions and limited substrate scope, modern catalytic and substitution chemistries have provided more efficient, versatile, and scalable solutions.[2] This document will focus on the two most prominent and effective strategies for the synthesis of this compound.

Strategic Overview: Two Pathways to the Target Molecule

The formation of the critical Carbon-Nitrogen (C-N) bond between the difluorinated aromatic ring and the piperazine nucleus can be approached in two primary ways, each with distinct advantages.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms the C-N bond using a palladium catalyst, a phosphine ligand, and a base. This method is highly versatile and is often the go-to strategy for constructing aryl amines from aryl halides.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): A reaction in which a nucleophile (piperazine) directly displaces a leaving group on an electron-deficient aromatic ring.[3][4] The presence of two strongly electron-withdrawing fluorine atoms on the target phenyl ring makes it an excellent candidate for this approach.[5][6]

The choice between these methods often depends on the availability and cost of starting materials, desired scale, and tolerance of specific functional groups.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its reliability in forming C-N bonds.[2] The reaction facilitates the coupling of an aryl halide with an amine and has seen extensive development, leading to highly efficient catalyst systems that operate under mild conditions.[7]

Causality and Experimental Rationale

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the palladium center, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) stabilize the palladium catalyst and promote the reductive elimination step, leading to higher yields and faster reaction times.[8] A strong, non-nucleophilic base is required to deprotonate the piperazine without competing in the reaction.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 pd0->oa_complex amine_complex Amine Coordination Complex oa_complex->amine_complex amido_complex Amido Complex (Ar-Pd(II)-NR2)L2 amine_complex->amido_complex baseH Base-H+ amine_complex->baseH amido_complex->pd0 product Ar-NR2 (Product) amido_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration start Ar-X start->pd0 Oxidative Addition amine HNR2 amine->oa_complex Ligand Exchange base Base base->amine_complex Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 1-bromo-2,6-difluoro-4-methoxybenzene and piperazine.

Table 1: Reagents and Materials

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeRole
1-Bromo-2,6-difluoro-4-methoxybenzene223.0210.02.23 gAryl Halide
Piperazine86.1412.01.03 gAmine Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)224.500.1 (1 mol%)22.5 mgCatalyst Precursor
XPhos476.600.2 (2 mol%)95.3 mgLigand
Sodium tert-butoxide (NaOtBu)96.1014.01.35 gBase
Anhydrous Toluene--50 mLSolvent

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 1-bromo-2,6-difluoro-4-methoxybenzene (2.23 g, 10.0 mmol), piperazine (1.03 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Palladium(II) acetate (22.5 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, metal-free alternative for synthesizing aryl amines, provided the aromatic ring is sufficiently electron-deficient.[3] The two fluorine atoms ortho to the site of substitution strongly activate the ring towards nucleophilic attack, making this a mechanistically straightforward and often cost-effective approach.[5]

Causality and Experimental Rationale

This reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing fluorine substituents.

  • Elimination: The leaving group (in this case, a third fluorine atom from the proposed starting material) is expelled, restoring the aromaticity of the ring and yielding the final product.

This method benefits from operational simplicity, often requiring only the reactants, a base to neutralize the generated acid (HF), and a polar aprotic solvent to facilitate the reaction between the ionic intermediates.

Visualizing the SNAr Mechanism

SNAr_Mechanism reactants Starting Materials (Aryl Fluoride + Piperazine) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Nucleophilic Attack product Final Product + F⁻ meisenheimer->product Elimination of Leaving Group (F⁻) Experimental_Workflow A 1. Reaction Setup (Reagents + Solvent in Flask) B 2. Reaction (Heating under Inert Atmosphere/Reflux) A->B C 3. Workup (Quenching & Phase Separation) B->C D 4. Extraction (Isolating Product in Organic Phase) C->D E 5. Drying & Concentration (Removal of Water & Solvent) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Sources

Application Note: Strategic Solvent Selection for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific physicochemical challenges of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine (hereafter referred to as DFMPP ), a structural analog of key antifungal intermediates (e.g., Posaconazole precursors).

Executive Summary

The selection of solvents for reactions involving This compound (DFMPP) is governed by three critical factors: solubility of the zwitterionic species , nucleophilicity enhancement , and downstream processability . Unlike its 2,4-difluoro analogs, the 2,6-difluoro substitution pattern introduces significant steric orthogonality between the phenyl ring and the piperazine nitrogen (N1). This reduces conjugation, altering the basicity of the distal nitrogen (N4) and modifying solubility profiles.

This guide provides a rationale for solvent selection across three workflows: N-Alkylation (Coupling) , Salt Formation , and Crystallization .

Physicochemical Profile & Solvent Compatibility[1][2]

Structural Considerations
  • Steric Orthogonality: The two ortho-fluorine atoms at positions 2 and 6 force the piperazine ring out of the phenyl plane. This prevents resonance delocalization of the N1 lone pair, making the N1-C(Ar) bond potentially labile under harsh acidic conditions but stable in base.

  • Electronic Effect: The 4-methoxy group is an Electron Donating Group (EDG), while the fluorines are Inductive Electron Withdrawing Groups (-I). The net effect on the distal N4 nitrogen is a slightly reduced pKa (approx. 8.5–9.0) compared to unsubstituted phenylpiperazine, requiring polar aprotic solvents to maximize nucleophilicity in SN2 reactions.

Solvent Screening Matrix

The following table summarizes solvent performance based on experimental precedent for similar aryl-piperazines.

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Reaction SuitabilityKey Application
Dipolar Aprotic DMSO, DMF, NMPExcellent GoodHigh (SN2, SNAr)N-Alkylation, Coupling
Protic Methanol, Isopropanol (IPA)GoodExcellent Low (Nucleophilic competition)Salt Formation, Crystallization
Non-Polar/Aromatic Toluene, XyleneModeratePoorMedium (Req. Phase Transfer Catalyst)Dean-Stark Drying, Large Scale
Green/Ether 2-MeTHF, CPMEGoodPoorMediumWorkup, Extractions
Chlorinated DCM, ChloroformExcellent ModerateHigh (Acylation)Small Scale, Chromatography

Detailed Protocols

Protocol A: N-Alkylation (Coupling with Chiral Sulfonates/Epoxides)

This is the most critical reaction for drug development (e.g., attaching the piperazine to a triazole antifungals core).

Rationale: The reaction requires a solvent that solvates the DFMPP free base and the electrophile (tosylate/epoxide) while stabilizing the transition state. DMSO is the gold standard here because it enhances the nucleophilicity of the amine (N4) by solvating the counter-cation of the base used.

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 1.0 eq of DFMPP (Free Base) and 1.1 eq of the Electrophile (e.g., Chiral Tosylate).

  • Solvent Addition: Add DMSO (anhydrous, 5–7 volumes relative to DFMPP).

    • Note: If using DMF, ensure T < 80°C to avoid dimethylamine impurity formation.

  • Base Addition: Add 2.0 eq of micronized K₂CO₃ or NaOH (powdered).

    • Process Tip: For faster kinetics, use 1.05 eq of a strong organic base like DBU or TBD in Acetonitrile (MeCN), but DMSO/Inorganic Base is more cost-effective.

  • Reaction: Heat to 60–75°C under N₂ atmosphere. Monitor by HPLC.

    • Target: >98% conversion.[1][2][3] The 2,6-difluoro sterics do not hinder N4, so reaction times should be standard (4–12 h).

  • Workup (The "Water Crash"):

    • Cool mixture to 20°C.

    • Slowly add Water (10 volumes) dropwise. The product often precipitates as a gum or solid.

    • If gum forms: Extract with 2-MeTHF or Ethyl Acetate .

    • Wash organic layer with Brine to remove DMSO.

Protocol B: Purification via Hydrobromide/Hydrochloride Salt Formation

Purifying the free base by chromatography is inefficient. Salt formation in alcoholic solvents is the preferred purification method.

Rationale: DFMPP salts crystallize well from alcoholic media. The 2,6-difluoro substitution decreases lattice energy slightly compared to non-fluorinated analogs, often requiring an anti-solvent.

  • Dissolution: Dissolve crude DFMPP residue in Isopropanol (IPA) (5 volumes) at 60°C.

  • Acid Addition: Add conc. HCl (1.1 eq) or HBr (48% aq, 1.1 eq) dropwise.

  • Nucleation: Cool to 40°C. If no turbidity, seed with authentic crystal.

  • Anti-solvent: Slowly add Heptane or MTBE (2–3 volumes) to drive precipitation.

  • Isolation: Cool to 0–5°C, age for 2 hours, and filter. Wash with cold IPA/Heptane (1:1).

Decision Logic & Workflows

The following diagrams illustrate the logical flow for solvent selection and the experimental procedure.

Figure 1: Solvent Selection Decision Tree

This logic gate helps researchers choose the solvent based on the specific reaction type and green chemistry constraints.

SolventSelection Start Select Reaction Type RxnType Reaction Type? Start->RxnType N_Alk N-Alkylation (SN2 / Epoxide Opening) RxnType->N_Alk Acylation Amide Coupling (Acylation) RxnType->Acylation Salt Salt Formation (Purification) RxnType->Salt Polarity Need High Kinetics? N_Alk->Polarity Solubility Solubility Check Acylation->Solubility Cryst Crystallization Mode Salt->Cryst DMSO Select: DMSO (Max Reactivity) Polarity->DMSO Yes (Steric bulk/Low reactivity) MeCN Select: MeCN or Toluene (Easier Workup) Polarity->MeCN No (Standard) DCM Select: DCM or 2-MeTHF Solubility->DCM IPA Select: IPA / Ethanol (+ Heptane antisolvent) Cryst->IPA

Caption: Decision matrix for solvent selection based on reaction kinetics and downstream processing requirements.

Figure 2: N-Alkylation & Workup Workflow

A visual representation of Protocol A, highlighting critical phase changes.

Workflow Reactants DFMPP + Electrophile (Solid/Oil) Solvation Dissolve in DMSO (Homogeneous Phase) Reactants->Solvation Reaction Heat to 65°C + Base (K2CO3) (Heterogeneous Slurry) Solvation->Reaction Quench Quench: Add Water (Precipitation/Emulsion) Reaction->Quench Conversion >98% Extraction Extract: 2-MeTHF or EtOAc (Phase Separation) Quench->Extraction Wash Brine Wash (Remove residual DMSO) Extraction->Wash Product Evaporate -> Crude Product Wash->Product

Caption: Step-by-step process flow for the N-alkylation of DFMPP in polar aprotic media.

Critical Technical Notes

The "Green" Shift

While DMSO is effective, it poses solvent recovery challenges. For large-scale (kilo-lab) preparations, n-Butanol or Amyl Alcohol are viable alternatives. They allow for high reaction temperatures (100°C+) to overcome steric barriers and can be washed away with water, but reaction rates will be 2–3x slower than in DMSO.

Analytical Monitoring
  • HPLC Method: Use a C18 column with a gradient of Water (0.1% H₃PO₄) : Acetonitrile.

  • UV Detection: The 2,6-difluoro-4-methoxy chromophore has a distinct UV max around 230–240 nm .

  • Impurity Watch: In strong bases (NaH), watch for defluorination (SNAr) side products, although the electron-rich methoxy group makes the ring less prone to nucleophilic aromatic substitution than the 2,4-difluoro analog.

References

  • Saksena, A. K., et al. (1996).[4] "Concise synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters, 37(32), 5657-5660. Link

  • Reilly, S. W., & Mach, R. H. (2016).[5] "Ecofriendly, Cost-Effective Synthesis of Piperazines." Organic Letters, 18(20), 5272-5275. Link

  • Pfizer Inc. (2005). "Process for the preparation of piperazine derivatives." US Patent 6,951,938. Link

  • Jessop, P. G. (2011). "Searching for green solvents." Green Chemistry, 13, 1391-1398. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for dipolar aprotic solvent effects).

Sources

Troubleshooting & Optimization

Improving yield of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. I have reviewed your request regarding the optimization of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine synthesis.

This intermediate is structurally demanding due to the specific 2,6-difluoro-4-methoxy substitution pattern. The electron-rich methoxy group combined with the steric and electronic effects of the flanking fluorines makes standard nucleophilic aromatic substitution (


) on a trifluoro-precursor prone to regiochemical errors (e.g., formation of the 2,3-difluoro-5-methoxy isomer).

Below is the technical guide designed to troubleshoot and optimize your synthesis, focusing on the most robust route: Cyclization of 2,6-difluoro-4-methoxyaniline .

Topic: Yield Optimization for this compound Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Dr. A. Thorne

Route Selection & Strategy

User Question: I am currently attempting


 on 3,4,5-trifluoroanisole but getting a mixture of isomers and low yields. Is there a better route?

Dr. Thorne: Yes. The


 approach on 3,4,5-trifluoroanisole is electronically unfavorable for your target. The methoxy group at position 4 is an electron donor by resonance, which deactivates the para position (C1) toward nucleophilic attack. Consequently, the piperazine often attacks the meta positions, leading to inseparable regioisomers.

Recommended Protocol: Aniline Cyclization The industry-standard method for this substitution pattern involves building the piperazine ring onto the aniline precursor. This guarantees 100% regioselectivity.

The Pathway:

  • Precursor: 2,6-Difluoro-4-methoxyaniline.[1][2][3][4]

  • Reagent: Bis(2-chloroethyl)amine hydrochloride.[5]

  • Mechanism: Double N-alkylation (cyclization).

Synthesis Logic Diagram

SynthesisPath Aniline 2,6-Difluoro-4- methoxyaniline Intermediate Mono-alkylated Intermediate Aniline->Intermediate Alkylation 1 (Slow step) BisChloro Bis(2-chloroethyl)amine HCl BisChloro->Intermediate Product 1-(2,6-Difluoro-4- methoxyphenyl)piperazine Intermediate->Product Cyclization (Fast step) Impurity Polymerized Side-products Intermediate->Impurity Intermolecular Reaction

Figure 1: The stepwise cyclization mechanism. Controlling the concentration prevents the intermediate from reacting intermolecularly (polymerization).

Troubleshooting & Optimization Guide

Issue A: Low Conversion (<40%)

Symptom: Starting aniline remains unreacted; reaction stalls even after 24 hours.

Root Cause: The 2,6-difluoro substitution creates significant steric hindrance around the aniline nitrogen, and the fluorine atoms reduce the nucleophilicity of the amine via inductive withdrawal. Standard reflux conditions (e.g., Ethanol,


) provide insufficient activation energy.

Solution: High-Temperature Solvent Switch Switch from Ethanol/Methanol to a high-boiling solvent. The reaction requires temperatures


 to drive the first alkylation step.
ParameterStandard (Poor Yield)Optimized (High Yield)Mechanism
Solvent Ethanol / WaterChlorobenzene or n-Butanol Allows reflux at

/

.
Base


+ catalytic KI
Iodide facilitates Finkelstein exchange on the chloro-alkyl chain, improving leaving group ability.
Time 24-48 h12-18 h Higher kinetics reduce thermal decomposition.

Protocol Adjustment:

Reflux the aniline (1.0 eq) and bis(2-chloroethyl)amine HCl (1.2 eq) in chlorobenzene with anhydrous


 (3.0 eq) and KI (0.1 eq) at 

under nitrogen.
Issue B: "Sticky Tar" Formation (Polymerization)

Symptom: The reaction mixture turns into a black, viscous oil that is impossible to filter.

Root Cause: This is caused by intermolecular reaction rather than intramolecular cyclization. If the mono-alkylated intermediate attacks another aniline molecule instead of closing the ring, you form linear oligomers.

Solution: Dilution Principle

  • Concentration: Run the reaction at high dilution (

    
     to 
    
    
    
    relative to aniline). This statistically favors the intramolecular ring closure over intermolecular collisions.
  • Stoichiometry: Do not use a large excess of the bis-amine reagent initially. Add it in portions if necessary.

Issue C: Purification Difficulties

Symptom: Difficulty separating the product from unreacted aniline and inorganic salts.

Dr. Thorne's Purification Protocol (Acid-Base Swing): Since the product is a secondary amine (piperazine) and the starting material is a primary aniline with reduced basicity (due to fluorines), their


 values differ slightly, but an acid-base extraction is the most efficient cleanup method.
  • Quench: Cool reaction to RT. Filter off inorganic salts (

    
    /KCl). Wash filter cake with EtOAc.
    
  • Acid Extraction: Extract the organic filtrate with 1M HCl (aq) .

    • Chemistry: The piperazine product (basic) protonates and moves to the aqueous layer.

    • Note: Some starting aniline may also protonate.[4]

  • Wash: Wash the acidic aqueous layer with DCM (x2) .

    • Purpose: Removes non-basic tars and neutral impurities.

  • Basify: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution should turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with DCM (x3) .

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base in minimal Ethanol.

    • Add

      
       in Dioxane dropwise.
      
    • The This compound hydrochloride salt usually crystallizes cleanly, rejecting any remaining aniline in the mother liquor.

Alternative Route: Buchwald-Hartwig Coupling

User Question: Can I use a palladium catalyst instead of the harsh cyclization conditions?

Dr. Thorne: Yes, if you have access to the precursor 4-bromo-3,5-difluoroanisole . This route is milder but more expensive.

Protocol:

  • Substrates: 4-Bromo-3,5-difluoroanisole + Piperazine (5.0 eq).

    • Note: Use large excess of piperazine to prevent formation of the bis-aryl piperazine (dimer).

  • Catalyst:

    
     (
    
    
    
    ) / BINAP (
    
    
    ).
  • Base:

    
     (1.5 eq).
    
  • Solvent: Toluene,

    
    .
    

Pros: Milder temperature, cleaner profile. Cons: Removal of excess piperazine can be tedious (requires sublimation or extensive washing); cost of Pd.

References & Validation

  • General Aryl Piperazine Synthesis via Cyclization:

    • Methodology: The reaction of anilines with bis(2-chloroethyl)amine is the classical route for "mustard-type" cyclizations.

    • Source: Ke, C. et al. (2009).[6] "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine". Advances in Natural Science.

  • Regioselectivity in Polyfluoroarenes:

    • Insight: Nucleophilic attack on polyfluoroanisoles is governed by the combined directing effects of fluorine (activating ortho/para) and methoxy (deactivating ortho/para via resonance).

    • Source:Journal of Fluorine Chemistry archives and general nucleophilic aromatic substitution principles.

  • Aniline Precursor Synthesis:

    • Context: 2,6-Difluoro-4-methoxyaniline is a known intermediate for agrochemicals and pharmaceuticals (e.g., fungicides).

    • Source: Patent WO2014108336A1 (Pyrazolyl-based carboxamides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-difluoro-4-methoxyaniline and bis(2-chloroethyl)amine hydrochloride (a nitrogen mustard precursor) before handling.

Sources

Technical Support Center: Purification of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common impurities, troubleshooting strategies for standard purification techniques, and provide detailed, field-tested protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of N-arylpiperazine derivatives.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route employed, but several common classes of impurities can be anticipated. The piperazine moiety is often a key player in the formation of byproducts.[1]

  • Unreacted Starting Materials: Residual piperazine and the electrophilic aryl precursor (e.g., 1-bromo-2,6-difluoro-4-methoxybenzene or 1,2,3-trifluoro-5-methoxybenzene for SNAr reactions) are common.

  • Di-substituted Byproduct: A frequent impurity is the symmetrical N,N'-bis(2,6-difluoro-4-methoxyphenyl)piperazine. This arises because piperazine has two reactive secondary amine sites. To mitigate this during synthesis, a large excess of piperazine is often used.[2]

  • Structurally Related Impurities: Depending on the reaction conditions, side reactions can lead to the formation of related aromatic compounds or pyrazines.[3]

  • Process-Related Impurities: These include residual solvents (e.g., DMF, Toluene), catalysts (e.g., Palladium from Buchwald-Hartwig couplings), and reagents used during workup.[1]

Q2: How can I perform a quick and effective purity assessment of my material?

A2: A two-tiered approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative analysis. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with the addition of ~0.5-1% triethylamine (NEt₃) to prevent spot tailing caused by the basic piperazine nitrogen interacting with the acidic silica plate. This allows you to visualize the number of components and estimate their relative polarities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a validated Reverse-Phase HPLC (RP-HPLC) method is the industry standard.[4] A C18 column with a mobile phase of acetonitrile and water, often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, provides excellent resolution and allows for accurate quantification of impurities.[3]

Q3: Which primary purification method is more suitable for my needs: column chromatography or recrystallization?

A3: The choice depends on your scale, the nature of the impurities, and the required final purity.

  • Column Chromatography is ideal for laboratory scale (<10 g) and when dealing with a complex mixture of impurities with different polarities. It offers high resolution for separating structurally similar compounds.[3] However, it can be resource-intensive and less practical for large-scale industrial processes.[5]

  • Recrystallization is the preferred method for achieving very high purity on a larger scale, particularly for removing minor impurities.[3] Its effectiveness is contingent on finding a suitable solvent system. A powerful variation for basic compounds like this is recrystallization via salt formation , which can dramatically improve selectivity and yield.[3][6]

Troubleshooting Guide: Common Purification Challenges

Issue 1: Column Chromatography - Product Streaking and Poor Peak Shape

Symptom: Your compound moves down the silica gel column as a long streak or "tail" rather than a tight band, leading to poor separation and mixed fractions.

Causality & Solution: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This strong, non-specific binding causes the tailing phenomenon.

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (NEt₃) or pyridine, into your mobile phase (eluent). The modifier competes for the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral or basic alumina. Alternatively, other stationary phases like phenyl or cyano-based columns may offer different selectivity.[3]

  • Use an Acidic Modifier (RP-HPLC): In reverse-phase chromatography, adding 0.1% TFA or formic acid to the mobile phase protonates the piperazine, which can significantly improve peak symmetry.[3]

Issue 2: Recrystallization - Low Yield or Oiling Out

Symptom: Upon cooling the solvent, your compound either fails to precipitate (low yield) or separates as an oil instead of crystalline solid.

Causality & Solution: This indicates a suboptimal choice of solvent or improper crystallization conditions. The product may be too soluble in the chosen solvent even at low temperatures, or the solution may become supersaturated above the compound's melting point.

Troubleshooting Steps:

  • Solvent System Screening: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

  • Control Cooling Rate: Cool the solution slowly. Start with slow cooling to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling or the formation of very fine, impure crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch.

  • Utilize Salt Formation: If the free base is difficult to crystallize, convert it to a salt (e.g., hydrochloride). Salts often have higher melting points and well-defined crystal lattices, making them easier to crystallize.[3]

Impurity Diagnosis and Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial purity assessment.

PurificationWorkflow start Crude this compound purity_check Purity Assessment (TLC/HPLC) start->purity_check impurity_profile Analyze Impurity Profile purity_check->impurity_profile non_polar Non-polar impurities (e.g., starting materials) impurity_profile->non_polar  Major impurities are  significantly different polarity? similar_polarity Closely-eluting impurities (e.g., di-substituted byproduct) impurity_profile->similar_polarity  Major impurity has  similar polarity? baseline Baseline/polar impurities (e.g., residual salts) impurity_profile->baseline  Significant baseline material? strategy1 Strategy: Column Chromatography (High Resolution) non_polar->strategy1 strategy2 Strategy: Recrystallization via Salt Formation (High Selectivity & Scale) similar_polarity->strategy2 strategy3 Strategy: Acid-Base Workup/Wash (Bulk Removal) baseline->strategy3 final_product High-Purity Product (>99%) strategy1->final_product strategy2->final_product strategy3->purity_check Re-assess purity

Caption: Workflow for impurity diagnosis and purification strategy selection.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is optimized for purifying 100 mg to 5 g of crude material.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (NEt₃) - all HPLC grade

  • Glass column, TLC plates, collection tubes

Procedure:

  • Prepare the Mobile Phase: Create a stock solution of 1% NEt₃ in Ethyl Acetate. Prepare your starting eluent, for example, 80:20 Hexanes:(1% NEt₃ in EtOAc).

  • Pack the Column: Prepare a slurry of silica gel in the starting eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. For better resolution, adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the (1% NEt₃ in EtOAc) solution. A typical gradient might be from 20% up to 50%.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This method is highly effective for removing non-basic or weakly basic impurities.

Materials:

  • Crude this compound

  • Isopropanol (IPA) or Ethanol (EtOH)

  • 2M HCl in Diethyl Ether or a solution of Acetyl Chloride in IPA

  • Diethyl Ether (for washing)

Procedure:

  • Dissolution: Dissolve the crude free base in a suitable amount of isopropanol, gently warming if necessary to achieve full dissolution. A concentration of ~5-10 mL of solvent per gram of crude material is a good starting point.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate begins to form. Alternatively, a solution of acetyl chloride in IPA can be used, which generates HCl in situ.

  • Crystallization: The hydrochloride salt will precipitate. Stir the mixture at room temperature for 30 minutes, then cool it in an ice bath for another 30-60 minutes to ensure complete precipitation.[3]

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the collected precipitate thoroughly with cold isopropanol followed by cold diethyl ether to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified hydrochloride salt in a vacuum oven.

  • (Optional) Regeneration of Free Base: If the free base is required, the pure salt can be dissolved in water, basified with a solution of NaOH or Na₂CO₃ until pH > 10, and then extracted with an organic solvent like DCM or EtOAc. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the pure free base.[3]

Data Presentation: Typical Purification Outcome

The following table illustrates a hypothetical impurity profile of a crude sample and the expected purity after applying the described purification methods.

Compound/Impurity NameRetention Time (min)% Area (Crude)% Area (Post-Chromatography)% Area (Post-Salt Recrystallization)
Piperazine2.13.5%< 0.1%0.5%
1-Bromo-2,6-difluoro-4-methoxybenzene12.55.2%< 0.1%< 0.1%
Product 8.7 85.0% 99.5% 99.8%
N,N'-bis-aryl Byproduct15.36.3%0.4%< 0.1%

References

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Dei, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(17), 6284. [Link]

  • Daicel Pharma. Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Kumar, P., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Consensus, A. I. (2024). Synthesis of aryl Piperazines: Significance and symbolism. Consensus. [Link]

  • SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • United Nations Office on Drugs and Crime. (2010). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Niso, M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Pawłowski, W., & Seredyn, P. (2000). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(4), 253-258. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Mastromarino, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Kubo, K., et al. (1987). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredients.
  • The Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. [Link]

  • Manikandan, R., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 7(1). [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Lombardo, L. J., et al. (2004). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Bristol-Myers Squibb. [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. By understanding the underlying chemical principles, you can effectively design experiments and obtain reliable, reproducible results.

I. Understanding the Molecule: Physicochemical Properties

This compound is a substituted piperazine derivative. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, generally enhances aqueous solubility.[1] However, the aromatic portion of the molecule, a difluorinated methoxyphenyl group, contributes to its lipophilicity. This dual nature can lead to solubility challenges, particularly in aqueous media.

A foundational understanding of the molecule's properties is crucial for troubleshooting. While specific experimental data for this exact compound is not widely published, we can infer its behavior based on the structural components.

  • Piperazine Moiety : The two nitrogen atoms of the piperazine ring are basic. The pKa values for the parent piperazine molecule are approximately 9.73 and 5.35.[2][3] These values will be influenced by the electron-withdrawing effects of the difluorophenyl group in the target molecule. The presence of these basic nitrogens allows for salt formation, a common strategy to enhance aqueous solubility.[4][5]

  • Difluoromethoxyphenyl Group : The aromatic ring and the methoxy group increase the molecule's nonpolar character. The fluorine atoms are strongly electron-withdrawing, which can impact the basicity of the nearby piperazine nitrogen.

II. Frequently Asked Questions (FAQs)

Here we address the most common solubility issues encountered by researchers working with this compound.

Q1: My compound won't dissolve in aqueous buffers. What should I do first?

A1: This is a frequent challenge with compounds possessing both hydrophilic and lipophilic regions. The initial and often most effective approach is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Organic Solvents :

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Protocol :

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or another suitable organic solvent. Ensure the compound is fully dissolved. Gentle warming or sonication can be beneficial.[6]

    • Perform a serial dilution of your stock solution into the desired aqueous buffer to reach your final experimental concentration.

    • Crucial Consideration : Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1%, and ideally <0.1%) to avoid impacting your biological system.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This indicates that the aqueous buffer cannot maintain the solubility of your compound at the desired concentration, even with a small amount of co-solvent. Here are several strategies to overcome this:[7]

  • pH Adjustment : Since the molecule contains basic piperazine nitrogens, its solubility is likely pH-dependent. Lowering the pH of your aqueous buffer will protonate these nitrogens, forming a more soluble salt form in situ.

    • Experimental Approach : Prepare a range of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5) and test the solubility of your compound.

  • Use of Co-solvents : If pH adjustment alone is insufficient, you can explore the use of a co-solvent system.[8][9]

    • Common Co-solvents : Polyethylene glycol (PEG), propylene glycol, or ethanol can be included in the aqueous buffer to increase the overall solvent polarity.

  • Stepwise Dilution : Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into your assay buffer.[7]

Q3: I need to prepare a solution for in vivo studies. What formulation strategies are recommended?

A3: In vivo formulations require careful consideration of both solubility and biocompatibility.

  • Aqueous Solutions with Solubilizing Excipients :

    • Cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[7][8] Beta-cyclodextrins and their derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[6]

    • Surfactants : Surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that encapsulate the compound.[5][8]

  • Lipid-Based Formulations : For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[10] These systems form fine emulsions upon gentle agitation in an aqueous medium.

  • Nanosuspensions : Particle size reduction through techniques like wet bead milling can increase the surface area of the drug, leading to a higher dissolution rate.[4][8]

Q4: My stock solution in DMSO is cloudy or has precipitated after storage. What should I do?

A4: This can be due to the solution being supersaturated or the storage temperature being too low.[7]

  • Storage : If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[7]

  • Fresh Preparation : The most reliable approach is to prepare fresh stock solutions for each experiment.[7]

  • Lower Concentration : Preparing a less concentrated stock solution can also mitigate precipitation upon storage.[7]

III. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing solubility issues with this compound.

Step 1: Initial Solvent Screening

The first step is to determine the compound's solubility in a range of common laboratory solvents.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of the solid compound to a known volume of the test solvent in a vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[7]

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Express the solubility in mg/mL or mM.

Solvent System Anticipated Solubility Rationale
Aqueous Buffers (pH 7.4) LowThe neutral form of the piperazine is less soluble.
Acidic Aqueous Buffers (pH < 6) Moderate to HighProtonation of the piperazine nitrogens increases polarity and solubility.
DMSO, DMF HighPolar aprotic solvents are generally effective for compounds of this type.[11]
Ethanol, Methanol ModeratePolar protic solvents can interact with the polar groups of the molecule.[12][13]
Acetonitrile ModerateA polar aprotic solvent with a different polarity profile than DMSO.
Dichloromethane (DCM), Chloroform Moderate to HighNonpolar organic solvents may be effective for the free base.[1]
Step 2: pH-Dependent Solubility Profile

Given the basic nature of the piperazine ring, characterizing the pH-solubility profile is a critical step.

Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Determine the equilibrium solubility at each pH using the shake-flask method described in Step 1.

  • Plot solubility (on a logarithmic scale) versus pH. This will help identify the pH range where the compound is most soluble.

Step 3: Advanced Solubilization Techniques

If the solubility in simple solvent systems is insufficient for your application, consider these advanced methods.

  • Co-crystal Formation : Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystal lattice. This can alter the physicochemical properties of the API, including its solubility and dissolution rate.[9]

  • Amorphous Solid Dispersions : Converting the crystalline form of the compound to a higher-energy amorphous state can significantly increase its apparent solubility.[4] This is often achieved by dispersing the compound in a polymer matrix.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for resolving solubility issues with this compound.

Solubility_Workflow Start Start: Solubility Issue with 1-(2,6-Difluoro-4- methoxyphenyl)piperazine SolventScreen Step 1: Initial Solvent Screening (DMSO, DMF, EtOH, Aqueous Buffers) Start->SolventScreen IsSoluble Is Solubility Sufficient in Organic Solvent? SolventScreen->IsSoluble PrepStock Prepare Concentrated Stock Solution and Dilute IsSoluble->PrepStock Yes pH_Profile Step 2: pH-Dependent Solubility Profiling IsSoluble->pH_Profile No End End: Optimized Formulation PrepStock->End Is_pH_Effective Is pH Adjustment Sufficient? pH_Profile->Is_pH_Effective Use_pH_Buffer Use Optimal pH Buffer Is_pH_Effective->Use_pH_Buffer Yes AdvancedTech Step 3: Advanced Techniques (Co-solvents, Cyclodextrins, etc.) Is_pH_Effective->AdvancedTech No Use_pH_Buffer->End AdvancedTech->End

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine, a compound of interest in medicinal chemistry due to the prevalence of the phenylpiperazine scaffold in pharmacologically active agents.

This document will not only dissect the spectrum of our target molecule but also compare it with key structural analogs. This comparative approach is designed to illuminate the subtle yet significant spectral shifts induced by specific substituents, thereby enhancing our predictive power and diagnostic accuracy in structural analysis. We will explore the causality behind experimental choices and ground our analysis in authoritative references.

Deciphering the ¹H NMR Spectrum of this compound

The structure of this compound presents several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The key to accurate interpretation lies in understanding the electronic effects of the substituents—specifically, the electron-withdrawing fluorine atoms and the electron-donating methoxy group—as well as the conformational dynamics of the piperazine ring.

Predicted Spectral Features:

  • Aromatic Protons (Ar-H): The phenyl ring is symmetrically substituted at the 2, 6, and 4 positions. This symmetry renders the two aromatic protons at the 3 and 5 positions chemically equivalent. These protons are expected to appear as a single signal. The most significant coupling influencing this signal will be the three-bond coupling to the adjacent fluorine atoms (³JH-F). This coupling typically results in a triplet splitting pattern. The strong electron-withdrawing nature of the fluorine atoms will deshield these protons, shifting their signal downfield.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet, integrating to 3H. Its chemical shift will be influenced by the electron-donating nature of the oxygen atom.

  • Piperazine Protons: The piperazine ring contains eight protons in two distinct chemical environments due to their proximity to different nitrogen atoms.

    • N1-CH₂ Protons: The four protons on the two carbons directly attached to the nitrogen bearing the aromatic ring (N1) are equivalent. They are adjacent to the N4-CH₂ protons and will likely appear as a triplet. These protons are deshielded by the adjacent aromatic system and the electronegative nitrogen, causing them to appear at a lower field compared to the other piperazine protons.

    • N4-CH₂ Protons: The four protons on the two carbons adjacent to the secondary amine nitrogen (N4) are also equivalent. They will couple with the N1-CH₂ protons, also appearing as a triplet. These protons are generally found at a higher field (more shielded) compared to the N1-protons.

It is important to note that the piperazine ring exists in a dynamic chair conformation. At room temperature, the rapid interconversion of these conformers often leads to averaged, sharp signals. However, in some substituted piperazines, this ring flip can be slowed, leading to broadened signals or more complex splitting patterns.[1][2]

Comparative Spectral Analysis: The Influence of Substituents

To fully appreciate the spectral features of our target molecule, we will compare it with three key analogs: 1-(4-methoxyphenyl)piperazine, 1-phenylpiperazine, and unsubstituted piperazine. This comparison highlights how the removal of the fluorine atoms and the methoxy group systematically alters the chemical shifts and coupling patterns.

Proton Environment This compound 1-(4-Methoxyphenyl)piperazine 1-Phenylpiperazine Piperazine
Aromatic-H ~6.7 ppm (t)~6.8-6.9 ppm (m)~6.8-7.3 ppm (m)N/A
Methoxy-H (-OCH₃) ~3.7-3.8 ppm (s)~3.7-3.8 ppm (s)N/AN/A
Piperazine-H (α to N-Ar) ~3.2-3.3 ppm (m)~3.0-3.1 ppm (m)~3.1-3.2 ppm (m)N/A
Piperazine-H (β to N-Ar) ~3.1-3.2 ppm (m)~3.0-3.1 ppm (m)~3.0-3.1 ppm (m)~2.8-2.9 ppm (s)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and spectrometer frequency. Multiplicity is indicated in parentheses (s=singlet, t=triplet, m=multiplet).

Key Observations and Interpretations:

  • Effect of Fluorine Atoms: The most dramatic effect is on the aromatic protons. In our target molecule, the two protons appear as a clean triplet due to coupling with two equivalent fluorine atoms. In the non-fluorinated analog, 1-(4-methoxyphenyl)piperazine, the aromatic region is more complex, typically showing two distinct doublets.[3][4] The fluorine atoms also exert a deshielding effect on the adjacent piperazine protons (α to N-Ar), shifting them slightly downfield compared to the non-fluorinated analogs.

  • Effect of the Methoxy Group: The methoxy group protons consistently appear as a singlet around 3.7-3.8 ppm.[5] Its primary influence is on the aromatic ring, where its electron-donating nature slightly shields the aromatic protons, shifting them upfield compared to unsubstituted 1-phenylpiperazine.[6]

  • Piperazine Ring Signals: In all N-aryl substituted examples, the piperazine protons are split into two distinct groups.[7] The protons alpha to the aromatic-substituted nitrogen are consistently found at a lower field than those beta to it due to the deshielding influence of the aromatic ring. In unsubstituted piperazine, all eight protons are equivalent and appear as a single sharp singlet.[8]

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable spectrum is paramount. The following protocol outlines a robust methodology for the analysis of phenylpiperazine derivatives.

A. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly influence chemical shifts.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

B. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the complex multiplets of the piperazine and aromatic protons.

  • Shimming: Carefully shim the magnetic field on the sample to maximize homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: A standard one-pulse proton experiment (zg30).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for achieving a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

    • Temperature: Standard acquisition is performed at room temperature (e.g., 298 K). For studying dynamic processes like piperazine ring inversion, a variable temperature (VT) NMR experiment may be necessary.[9]

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal to assign the structure.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following workflow diagram illustrates the key stages of ¹H NMR spectrum analysis from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) weigh->dissolve homogenize Homogenize Solution dissolve->homogenize insert Insert Sample into Spectrometer homogenize->insert setup Lock, Tune, and Shim insert->setup acquire Acquire Data (e.g., 400 MHz) setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference integrate Integration reference->integrate assign_shifts Analyze Chemical Shifts (δ) integrate->assign_shifts assign_coupling Analyze Multiplicity (J-coupling) assign_shifts->assign_coupling structure Structure Confirmation assign_coupling->structure

Caption: Workflow for ¹H NMR structural analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, integration, and coupling patterns. The presence of the difluoro and methoxy substituents creates a unique spectral fingerprint, particularly in the aromatic region. By comparing this spectrum with those of non-fluorinated and unsubstituted analogs, we can confidently assign each signal and gain a deeper understanding of substituent effects in NMR spectroscopy. The protocols and comparative data presented in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel phenylpiperazine derivatives and other complex organic molecules.

References

  • Guan, L. P., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72. Available at: [Link]

  • Özbek, N., et al. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. Available at: [Link]

  • Wenge, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41221-41230. Available at: [Link]

  • Yilmaz, F., & Emirik, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 37-44. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1964). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 8(4), 329-337. Available at: [Link]

  • Wenge, A. M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2528-2537. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). Multinuclear NMR. Chemistry LibreTexts. Available at: [Link]

  • Onişor, C., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. Available at: [Link]

  • Wenge, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]

  • Dayie, K. T., & Bax, A. (1997). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 126(2), 266-270. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for (E)-N-(4-chlorophenyl)-1-(4-methoxyphenyl)methanimine. Available at: [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery and quality control. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), stands as a principal technique for this purpose. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation pattern of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine, a compound representative of substituted phenylpiperazines often encountered in medicinal chemistry.

We will dissect the theoretical fragmentation pathways, compare its behavior to a structurally similar, non-fluorinated analog, and provide a robust experimental protocol to acquire this data. The causality behind experimental choices is explained to empower researchers in adapting these principles to their own work.

Part 1: Theoretical Fragmentation Analysis of this compound

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by fundamental chemical principles. The locations of charge, the relative stability of potential fragments, and the influence of functional groups dictate the cleavage pathways. For this compound, analysis begins with its protonation under positive-mode ESI, typically at one of the two nitrogen atoms in the piperazine ring, which are the most basic sites.

Molecular Structure and Protonation:

The first step in the ESI-MS analysis is the formation of the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₁₁H₁₄F₂N₂O

  • Monoisotopic Mass: 228.1077 u

  • Predicted [M+H]⁺: m/z 229.1155

The positive charge on the piperazine nitrogen initiates the fragmentation cascade upon collision-induced dissociation (CID).

Figure 1: Structure of this compound.

Predicted Fragmentation Pathways:

The fragmentation of phenylpiperazine derivatives is well-characterized and typically involves cleavages within the piperazine ring and at the bond connecting the ring to the aromatic moiety.[1][2] The presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group will influence the relative abundance of these fragments.

The primary fragmentation routes are proposed as follows:

  • Piperazine Ring Opening: The most common pathway for piperazine derivatives involves the cleavage of C-N bonds within the piperazine ring itself.[2] This can lead to a series of characteristic neutral losses and fragment ions.

  • Cleavage of the Aryl-N Bond: Scission of the bond between the difluoromethoxyphenyl ring and the piperazine nitrogen can occur, though it is often less favored than ring opening.

  • Loss of Methoxy Group Substituents: The methoxy group can be lost as a methyl radical (•CH₃) or through rearrangement as formaldehyde (CH₂O).

These pathways are visualized in the fragmentation diagram below.

fragmentation_pathway parent [M+H]⁺ m/z 229.1155 frag1 C₉H₉F₂N₂O⁺ m/z 199.0683 parent->frag1 - C₂H₄ (28.0313) frag2 C₇H₈F₂NO⁺ m/z 172.0523 parent->frag2 - C₄H₉N (71.0735) frag4 C₄H₉N₂⁺ m/z 85.0766 parent->frag4 - C₇H₅F₂O (158.0281) frag3 C₆H₅F₂O⁺ m/z 143.0257 frag2->frag3 - CH₃N (29.0262)

Figure 2: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺.

Summary of Predicted Fragments:

The table below summarizes the key ions expected in the MS/MS spectrum.

Predicted m/z Proposed Formula Description of Formation
229.1155[C₁₁H₁₅F₂N₂O]⁺Protonated Molecule ([M+H]⁺)
199.0683[C₉H₉F₂N₂O]⁺Loss of ethylene from the piperazine ring.
172.0523[C₇H₈F₂NO]⁺Cleavage of the piperazine ring, loss of a C₄H₉N fragment.
143.0257[C₆H₅F₂O]⁺Subsequent loss from m/z 172, representing the difluoromethoxy-phenolic cation.
85.0766[C₄H₉N₂]⁺Represents the protonated piperazine fragment following cleavage of the aryl-N bond.

Part 2: Comparative Analysis with 1-(4-Methoxyphenyl)piperazine

To understand the influence of the difluoro-substituents, a comparison with the fragmentation of its non-fluorinated analog, 1-(4-methoxyphenyl)piperazine, is invaluable.[3][4] The fluorine atoms have two primary effects: they increase the mass of any fragment containing the aromatic ring by 36 Da (2 x 18 Da), and their strong electron-withdrawing nature can influence bond stabilities and fragmentation propensities.

Structural Analog for Comparison:

  • Compound: 1-(4-Methoxyphenyl)piperazine

  • Molecular Formula: C₁₁H₁₆N₂O

  • Monoisotopic Mass: 192.1263 u

  • Predicted [M+H]⁺: m/z 193.1341

Comparative Fragmentation Data:

The following table compares the major predicted fragments. The core fragmentation mechanisms involving the piperazine ring remain the same, but the resulting m/z values are shifted.

Fragment Description This compound 1-(4-Methoxyphenyl)piperazine Mass Shift (Da)
[M+H]⁺ 229.1155193.1341+35.9814
Aryl-containing fragment after ring opening 172.0523136.0762+35.9761
Aryl cation 143.0257107.0497+35.9760
Piperazine fragment 85.076685.07660

This comparison clearly demonstrates that fragments containing the aromatic ring show a mass shift corresponding to the two fluorine atoms. The piperazine-derived fragment at m/z 85 remains unchanged, serving as a common marker for both compounds. This comparative approach is crucial for distinguishing between structurally related analogs in complex mixtures.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality MS/MS data for this compound. The choices of column, mobile phase, and MS parameters are grounded in established practices for analyzing small, polar molecules.[5][6]

1. Sample Preparation

  • Objective: To prepare a clean sample at an appropriate concentration for LC-MS analysis.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • Perform a serial dilution of the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

    • Vortex the solution thoroughly.

    • Transfer the final solution to an appropriate autosampler vial.

2. Liquid Chromatography (LC) Method

  • Rationale: Reversed-phase chromatography using a C18 column is the standard for separating small molecules of moderate polarity. A gradient elution is employed to ensure good peak shape and efficient elution. The acidic modifier (formic acid) is crucial for promoting protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[2]

  • Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Method

  • Rationale: Positive electrospray ionization (ESI+) is selected due to the presence of basic nitrogen atoms, which are readily protonated. A full scan (MS1) is used to identify the [M+H]⁺ ion, followed by a data-dependent acquisition (DDA) or product ion scan (MS2) to trigger fragmentation of the most intense precursor ions.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MS1 Scan Range: m/z 50 - 500

    • MS2 Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense ions.

    • Collision Energy (CE): Stepped CE of 15, 25, 40 eV to ensure a wide range of fragments are produced.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 Dilute lc LC Separation (C18 Column) prep2->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms data Spectrum Analysis msms->data

Figure 3: General experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS fragmentation pattern of this compound is predictable based on the established fragmentation chemistry of phenylpiperazine derivatives.[7][8] Key diagnostic fragments arise from the systematic cleavage of the piperazine ring, providing a rich fingerprint for structural confirmation. By comparing its fragmentation to that of its non-fluorinated analog, 1-(4-methoxyphenyl)piperazine, the specific influence of the difluoro-substituents becomes evident, highlighting the power of comparative fragmentation analysis in structural elucidation. The provided experimental protocol offers a reliable and scientifically-grounded starting point for researchers seeking to analyze this and other related compounds, ensuring data of the highest quality and integrity.

References

  • Zhang, J., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Kucinska, K., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Kucinska, K., et al. (2021). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Nowak, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

Sources

A Comparative Analysis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine and 1-(2,6-Difluorophenyl)piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs and its ability to impart favorable pharmacokinetic properties.[1] Its versatile structure allows for modifications that can fine-tune a molecule's interaction with biological targets. This guide provides a detailed comparison of two closely related N-arylpiperazine analogs: 1-(2,6-Difluoro-4-methoxyphenyl)piperazine and 1-(2,6-Difluorophenyl)piperazine . The primary structural difference—the presence of a methoxy group at the 4-position of the phenyl ring—may seem minor, but it carries significant implications for the compound's physicochemical properties, synthetic accessibility, and potential pharmacological profile.

Comparative Physicochemical and Structural Properties

The introduction of a methoxy group and fluorine atoms significantly alters the electronic and physical characteristics of the phenylpiperazine scaffold. Fluorine atoms are often incorporated to block metabolic sites and modulate pKa, while the methoxy group can influence solubility and provide a potential hydrogen bond acceptor.

PropertyThis compound1-(2,6-Difluorophenyl)piperazineRationale for Difference
Molecular Formula C₁₁H₁₄F₂N₂OC₁₀H₁₂F₂N₂Addition of a -OCH₃ group.
Molecular Weight 228.24 g/mol 198.21 g/mol [2]The methoxy group adds 30.03 g/mol .
Predicted logP ~1.5 - 2.0~1.7 - 2.2The methoxy group is moderately lipophilic but its oxygen can engage in hydrogen bonding, slightly reducing overall lipophilicity compared to a hydrogen atom.[3]
Predicted pKa ~7.5 - 8.0~7.3 - 7.8The electron-donating nature of the methoxy group slightly increases the electron density on the phenyl ring, which can marginally increase the basicity of the distal piperazine nitrogen. Conversely, the strong electron-withdrawing fluorine atoms significantly reduce basicity compared to non-fluorinated analogs.[4][5]
Polar Surface Area ~33.8 Ų~24.7 ŲThe oxygen atom in the methoxy group adds to the polar surface area.
Synthetic Accessibility and Strategy

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most common and robust method for coupling an aryl group to the piperazine nitrogen is the Palladium-catalyzed Buchwald-Hartwig amination.[6][7][8] This reaction is highly versatile and tolerates a wide range of functional groups.

A general synthetic approach would involve the cross-coupling of piperazine with the corresponding substituted aryl halide. For these specific compounds, the precursors would be 1-bromo-2,6-difluoro-4-methoxybenzene and 1-bromo-2,6-difluorobenzene, respectively.

Caption: General workflow for synthesizing N-arylpiperazines.

Causality in Synthesis:

  • Choice of Catalyst/Ligand: The 2,6-difluoro substitution pattern presents significant steric hindrance around the reaction site. Therefore, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) is typically required to facilitate the reductive elimination step and achieve high yields.

  • Impact of the Methoxy Group: The 4-methoxy group is electron-donating, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst compared to the non-methoxylated analog. This might necessitate slightly harsher reaction conditions (higher temperature or longer reaction time) to drive the reaction to completion.

Comparative Pharmacological and Metabolic Profile: A Forward Look

While direct comparative data is limited, we can extrapolate the likely pharmacological and metabolic differences based on established structure-activity relationships (SAR).

A. Pharmacodynamics: The Role of the Methoxy Group in Target Engagement

Many arylpiperazine compounds exert their effects by targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[9] The substituent on the phenyl ring is crucial for determining binding affinity and selectivity.

  • 1-(2,6-Difluorophenyl)piperazine: The difluorophenyl moiety primarily engages in hydrophobic and van der Waals interactions within the receptor's binding pocket. The fluorine atoms can also form weak hydrogen bonds or halogen bonds.

  • This compound: The addition of the 4-methoxy group introduces a key functionality. The oxygen atom can act as a hydrogen bond acceptor , potentially forming a critical interaction with a hydrogen bond donor residue (like a serine, threonine, or asparagine) in the binding pocket. This additional interaction could significantly increase binding affinity and/or selectivity for a specific receptor subtype.

Caption: Hypothetical GPCR signaling modulation by arylpiperazines.

B. Pharmacokinetics: The Metabolic Fate

The metabolic stability of a drug candidate is a critical determinant of its half-life and dosing regimen.

  • 1-(2,6-Difluorophenyl)piperazine: Metabolism would likely occur on the piperazine ring (e.g., N-dealkylation or oxidation) or via hydroxylation of the phenyl ring at the less sterically hindered 4-position.

  • This compound: This compound has an additional, and often highly favorable, metabolic pathway: O-demethylation . Cytochrome P450 enzymes, particularly CYP2D6, are known to readily metabolize methoxyphenyl moieties to their corresponding phenols.[10][11][12] This phenol metabolite can then be rapidly conjugated (e.g., glucuronidation) and excreted.

This additional metabolic route suggests that This compound would likely have a faster clearance and a shorter in vivo half-life than its non-methoxylated counterpart.

Recommended Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences, the following head-to-head experiments are essential.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay provides a measure of intrinsic clearance by quantifying the rate of disappearance of the parent compound.

  • Objective: To compare the rate of metabolism of the two compounds.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (HLMs), a NADPH regenerating system (to support CYP450 activity), and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding a low concentration (e.g., 1 µM) of either test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

  • Self-Validation: A positive control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance) must be run in parallel to ensure the microsomal activity is within the expected range. A "no-NADPH" control is also critical to ensure the observed compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that forms a monolayer, serving as an in vitro model of the intestinal wall to predict drug absorption.

  • Objective: To assess and compare the intestinal permeability of the two compounds.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer.

    • At specified time points, take samples from the basolateral (B) side and quantify the compound concentration via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Self-Validation: High permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds must be included in the assay. The integrity of the cell monolayer must be confirmed both before and after the experiment by TEER measurement to ensure that the observed transport is not due to leakage.

Summary and Conclusion

The substitution of a hydrogen atom with a methoxy group at the 4-position of the 2,6-difluorophenylpiperazine scaffold introduces profound changes that are critical for drug design.

Feature1-(2,6-Difluorophenyl)piperazineThis compoundKey Implication
Binding Potential Primarily hydrophobic/van der Waals interactions.Potential for an additional hydrogen bond via the methoxy oxygen.May lead to higher affinity and/or selectivity.
Metabolism Piperazine or phenyl ring oxidation.Prone to rapid O-demethylation by CYP2D6.[11]Likely faster clearance and shorter half-life.
Solubility/Permeability Higher predicted logP (more lipophilic).Lower predicted logP (more hydrophilic), higher PSA.May have slightly better aqueous solubility but potentially lower passive permeability.
Synthesis Standard Buchwald-Hartwig coupling.[13]Electron-donating group may require slightly optimized reaction conditions.Both are highly accessible.

References

  • High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines. Bentham Science Publishers. Available from: [Link]

  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. PubMed. Available from: [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. Available from: [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. Available from: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available from: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL Discovery. Available from: [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]

  • (R)-2-(2,6-Difluorophenyl)piperazine. PubChem. Available from: [Link]

  • Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Cheméo. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • 1-(2-Fluorophenyl)piperazine. PubChem. Available from: [Link]

  • 1-(4-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

  • pK a values of common substituted piperazines. ResearchGate. Available from: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. National Center for Biotechnology Information. Available from: [Link]

  • Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester. PubMed. Available from: [Link]

  • 1-[[4-(2-Fluoroethoxy)-3-methoxyphenyl]methyl]-4-(2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to the Bioactivity of Methoxy-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Influence of a Methoxy Group

Phenylpiperazines represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of centrally active agents. Their structural simplicity, coupled with the ability to modulate activity through substitution on the phenyl ring, makes them a fertile ground for drug discovery, particularly in the realm of neuroscience. The introduction of a simple methoxy (-OCH₃) group is a classic medicinal chemistry strategy to alter a molecule's pharmacokinetic and pharmacodynamic profile. However, the true impact of this substitution is profoundly dependent on its position—ortho (2-), meta (3-), or para (4-).

This guide provides an in-depth comparison of the bioactivity of these three primary methoxy-substituted phenylpiperazine isomers: 1-(2-methoxyphenyl)piperazine (o-MeOPP), 1-(3-methoxyphenyl)piperazine (m-MeOPP), and 1-(4-methoxyphenyl)piperazine (p-MeOPP). We will dissect how the seemingly minor shift of a methoxy group around the phenyl ring dictates receptor affinity, functional activity, and overall pharmacological character. This analysis is grounded in experimental data to provide researchers and drug development professionals with a clear, objective comparison to inform future discovery efforts.

Synthetic Overview: Accessing the Core Scaffold

The synthesis of these analogs is typically straightforward, often involving the nucleophilic substitution of a dihaloalkane by the respective methoxy-aniline and piperazine, or more commonly, the direct arylation of piperazine. A general, robust approach involves the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide (e.g., a bromo- or chloro-anisole) with piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Methoxy-substituted Aryl Halide (e.g., 2-Bromoanisole) P Methoxy-substituted Phenylpiperazine A->P Buchwald-Hartwig Amination B Piperazine B->P Buchwald-Hartwig Amination C Palladium Catalyst (e.g., Pd₂(dba)₃) C->P D Ligand (e.g., BINAP) D->P E Base (e.g., NaOtBu) E->P F Solvent (e.g., Toluene) F->P

Caption: Generalized Buchwald-Hartwig amination for phenylpiperazine synthesis.

This synthetic accessibility has enabled extensive exploration of their structure-activity relationships (SAR).[1][2]

Comparative Analysis of Bioactivity

The position of the methoxy group critically influences the molecule's interaction with key neuroreceptors, primarily serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This dictates their potential therapeutic applications, ranging from anxiolytics and antidepressants to antipsychotics.[3]

Receptor Binding Affinity: The Initial Interaction

Receptor binding assays, typically employing radiolabeled ligands, are fundamental in determining the affinity (Ki) of a compound for its target. A lower Ki value signifies a higher binding affinity. The data compiled below, drawn from various authoritative studies, highlights the profound impact of methoxy group placement.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Methoxy-Phenylpiperazine Isomers

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂Cα₁-AdrenergicD₂Reference(s)
o-MeOPP 31.7 >1000250>1000>10000[4]
m-MeOPP 1205015080>1000[3][5]
p-MeOPP 250150100120>1000[3][6]

Note: Data is compiled from multiple sources and should be interpreted as representative. Absolute values can vary based on experimental conditions (e.g., tissue preparation, radioligand used).

Expert Insights on Structure-Affinity Relationships:

  • Ortho-Substitution (o-MeOPP): The placement of the methoxy group at the ortho position consistently confers the highest affinity and selectivity for the 5-HT₁ₐ receptor.[4][7] This is a well-established observation in medicinal chemistry, making o-MeOPP a privileged scaffold for developing selective 5-HT₁ₐ receptor ligands. Its bulk at the 2-position appears to create steric hindrance that prevents effective binding to other receptors like 5-HT₂ₐ and D₂.[4]

  • Meta-Substitution (m-MeOPP): The meta-isomer displays a more promiscuous binding profile, with moderate affinity across 5-HT₂ₐ, 5-HT₂C, and α₁-adrenergic receptors. This lack of selectivity makes it a less common starting point for targeted drug design but suggests potential for multi-target agents.

  • Para-Substitution (p-MeOPP): The para-isomer also shows a mixed pharmacological profile. While it binds to several serotonin receptors, it is also known to interact with monoamine transporters, inhibiting the reuptake of serotonin and other neurotransmitters, a mechanism distinct from direct receptor modulation.[6] This transporter activity contributes to its observed stimulant-like effects.[8]

Functional Activity: Eliciting a Biological Response

Binding to a receptor is only the first step. The critical question is what happens next. Functional assays determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist.

Table 2: Comparative Functional Activity of Methoxy-Phenylpiperazine Isomers

CompoundTargetAssay TypeActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (% of 5-HT)Reference(s)
o-MeOPP 5-HT₁ₐAdenylyl CyclasePartial to Full Agonist~50-100~70-100%[4]
m-MeOPP 5-HT₂CIP AccumulationAgonist~200Not Reported[3]
p-MeOPP 5-HT₂ₐCa²⁺ MobilizationPartial Agonist~300~40-60%[6]

Expert Insights on Structure-Function Relationships:

The functional data corroborates the binding profiles. o-MeOPP 's high affinity for 5-HT₁ₐ translates into potent agonism at this receptor, consistent with its potential for anxiolytic or antidepressant effects.[4] In contrast, p-MeOPP acts as a partial agonist at 5-HT₂ₐ receptors, a profile shared with some psychedelic compounds and atypical antipsychotics, while also inhibiting monoamine transporters.[6][9] This mixed mechanism, combining receptor modulation and reuptake inhibition, explains its complex stimulant and euphoric properties.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT₂ₐ Receptor (GPCR) Gq Gαq R->Gq Activates L Phenylpiperazine (Agonist) L->R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ Release ER->Ca Stimulates

Caption: Gq signaling pathway for 5-HT₂ₐ receptor activation.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the standard methodologies used to characterize these compounds.

Protocol 1: Radioligand Receptor Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a test compound via competitive displacement of a known radioligand.

Workflow Diagram

G P1 1. Prepare Membrane Homogenate (Expressing target receptor, e.g., 5-HT₁ₐ) P2 2. Add Assay Buffer, Radioligand (e.g., [³H]8-OH-DPAT), and Test Compound (Varying Conc.) P1->P2 P3 3. Incubate (e.g., 60 min at 25°C) to reach equilibrium P2->P3 P4 4. Terminate Reaction by Rapid Filtration (Glass fiber filters trap membranes) P3->P4 P5 5. Wash Filters to remove unbound radioligand P4->P5 P6 6. Measure Radioactivity (Liquid Scintillation Counting) P5->P6 P7 7. Data Analysis (Calculate IC₅₀, then Ki using Cheng-Prusoff equation) P6->P7

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., 5-HT₁ₐ) or homogenized brain tissue from rodents.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 50 µL of a known concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

    • 50 µL of assay buffer containing the methoxy-phenylpiperazine isomer at concentrations spanning at least 6 orders of magnitude.

    • Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes while unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10][11]

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the functional activity of compounds at Gq-coupled receptors, such as 5-HT₂ₐ or 5-HT₂C, by detecting downstream intracellular calcium release.[12][13]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., 5-HT₂ₐ) in clear-bottom, black-walled 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.

  • Compound Addition: Utilize an automated fluorescence plate reader (e.g., FLIPR, FlexStation) to add varying concentrations of the test compound (o-, m-, or p-MeOPP) to the wells.

  • Fluorescence Monitoring: The instrument continuously monitors the fluorescence intensity in each well before and after compound addition. An increase in fluorescence indicates intracellular calcium mobilization.

  • Data Analysis:

    • For agonists , plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like serotonin).

    • For antagonists , pre-incubate the cells with the test compound before challenging them with a fixed concentration (e.g., EC₈₀) of a known agonist (serotonin). A potent antagonist will shift the agonist's dose-response curve to the right, allowing for the calculation of an IC₅₀ or pA₂ value.[13]

Conclusion and Future Directions

The comparative analysis of methoxy-substituted phenylpiperazines unequivocally demonstrates the power of positional isomerism in drug design.

  • 1-(2-Methoxyphenyl)piperazine (o-MeOPP) stands out as a highly selective 5-HT₁ₐ receptor agonist, making it an excellent starting point for developing anxiolytic and antidepressant therapies.[4][14] Further optimization could focus on enhancing its partial agonist profile to minimize side effects.

  • 1-(3-Methoxyphenyl)piperazine (m-MeOPP) , with its multi-receptor profile, is less suited for developing selective agents but could be explored for atypical antipsychotics where engagement of multiple targets (e.g., 5-HT₂ₐ/₂C) is often desired.

  • 1-(4-Methoxyphenyl)piperazine (p-MeOPP) possesses a complex bioactivity profile, acting as both a serotonin receptor modulator and a monoamine reuptake inhibitor.[6][8] While this has led to its use as a recreational substance, understanding this dual action could inform the development of novel antidepressants with a broader mechanism of action.

This guide underscores the necessity of comprehensive characterization, from initial binding affinity to downstream functional responses. The choice of experimental assay must be logically tied to the receptor's known signaling pathways. For researchers in the field, the message is clear: the position of a single methoxy group is not a trivial detail but a critical determinant of biological activity that can guide a research program toward novel and effective therapeutics.

References

  • Lester, H. A., et al. (2018). Measuring Serotonin Binding to Its Receptors in Vitro via Charge Transfer to ANAP. PMC. [Link]

  • Ussher, B. A., et al. (2018). Characterization of Serotonin Binding to 5-HT3A Receptors Using a Fluorescence-Based Method. PMC. [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Hsin, L. W., et al. (2008). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Andersen, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

  • Hsin, L. W., et al. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. PubMed. [Link]

  • van der Hoven, T., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • de las Heras, F. G., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. PubMed. [Link]

  • Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. PubMed. [Link]

  • Figueroa, K. W., et al. (2009). 5-Hydroxytryptamine receptor assays. PubMed. [Link]

  • Andersen, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • ChemSrc. (n.d.). 1-(3-Methoxyphenyl)piperazine. ChemSrc. [Link]

Sources

Validating structure of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine via IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Structural Validation of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine via IR Spectroscopy

Executive Summary

In the synthesis of pharmacologically active piperazine derivatives, specifically This compound , structural validation is critical due to the potential for regioisomeric impurities (e.g., 2,4-difluoro isomers) and incomplete coupling. While NMR remains the gold standard for connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for fingerprinting functional groups, particularly the diagnostic C-F and C-O-C stretches.

This guide compares the two primary IR acquisition modalities—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) —to determine the optimal protocol for validating this specific fluorinated scaffold.

Molecular Analysis & Theoretical Vibrational Profile

Before selecting an experimental method, one must understand the vibrational modes specific to this molecule. The 2,6-difluoro substitution pattern creates a specific electronic environment that shifts standard aromatic absorption bands.

Key Structural Features:

  • Secondary Amine (Piperazine): A diagnostic N-H stretch.

  • Aryl Fluorides (2,6-positions): Strong, broad bands due to the high polarity of the C-F bond.

  • Methoxy Group (4-position): Distinct C-O stretching vibrations.

Diagram: Vibrational Logic & Connectivity

The following diagram illustrates the correlation between specific structural moieties and their expected spectral regions.

G Molecule 1-(2,6-Difluoro-4-methoxyphenyl) piperazine Amine Piperazine NH (Secondary Amine) Molecule->Amine Aromatic Tetrasubstituted Phenyl Ring Molecule->Aromatic Fluorine Aryl C-F Bonds (2,6-position) Molecule->Fluorine Ether Methoxy C-O-C (4-position) Molecule->Ether Region1 3300-3500 cm⁻¹ (N-H Stretch) Amine->Region1 Diagnostic Region2 1500-1600 cm⁻¹ (Ring Breathing) Aromatic->Region2 Region3 1000-1400 cm⁻¹ (C-F Stretch) Fluorine->Region3 High Intensity Region4 1000-1300 cm⁻¹ (C-O Stretch) Ether->Region4

Caption: Mapping structural moieties to expected IR diagnostic regions for validation logic.

Comparative Assessment: ATR vs. KBr Pellet

For this specific lipophilic, fluorinated solid, the choice of sampling technique significantly impacts data quality.

Table 1: Performance Comparison
FeatureMethod A: Diamond ATR Method B: KBr Pellet (Transmission) Verdict for Target Molecule
Sample Prep None/Minimal (Direct solid contact).High (Grinding with KBr, pressing).ATR (Prevents polymorphic changes).
Resolution Medium (Depth of penetration is wavelength dependent).High (True transmission).KBr (Better for fingerprint region).
Moisture Sensitivity Low.High (KBr is hygroscopic).ATR (Crucial for amine N-H clarity).
C-F Band Analysis Can be distorted due to refractive index changes.Excellent linearity.KBr (Preferred for quantifying F-content).
Throughput < 2 minutes.15-20 minutes.ATR (High throughput screening).

Expert Insight: While KBr pellets are the classical standard for publication-quality spectra, ATR is superior for routine validation of this piperazine derivative. The secondary amine (N-H) region in KBr spectra is often obscured by O-H stretching from atmospheric moisture absorbed by the hygroscopic KBr salt. Since the N-H stretch (~3300 cm⁻¹) is a key validation point to prove the piperazine ring is intact and not alkylated, the moisture-free environment of ATR is preferred.

Validated Experimental Protocol (ATR Method)

This protocol is designed to maximize the signal-to-noise ratio for the fluoro-methoxy pattern.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Single-bounce Diamond or ZnSe ATR crystal.

  • Reference: Polystyrene standard for calibration.

Step-by-Step Workflow
  • System Blanking:

    • Clean crystal with isopropanol. Ensure total evaporation.

    • Acquire background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: The background should show CO₂ doublet (2350 cm⁻¹) and minimal water vapor.

  • Sample Loading:

    • Place approximately 2-5 mg of this compound on the center of the crystal.

    • Critical Step: Apply pressure using the anvil. For solid amines, high pressure is required to ensure intimate contact, but avoid crushing the crystal lattice if the sample is crystalline.

    • Target: 80-100 lbs force (if using a torque-limited press).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 32 (to average out noise in the fingerprint region).

    • Resolution: 2 cm⁻¹ (Higher resolution needed to separate C-F bands from C-O bands).

  • Post-Processing:

    • Apply ATR Correction (software algorithm) to account for penetration depth variation (

      
      -dependence).
      
    • Baseline correct (linear).

Diagram: Experimental Decision Tree

Experiment Start Start Validation CheckState Sample State: Crystalline Solid? Start->CheckState ATR Select Diamond ATR (Preferred) CheckState->ATR Yes KBr Select KBr Pellet CheckState->KBr No (Amorphous) Prep Apply Pressure Ensure Contact ATR->Prep KBr->Prep Scan Acquire Spectrum (32 scans, 2cm⁻¹) Prep->Scan CheckNH Check 3300-3500 cm⁻¹ Scan->CheckNH Decision Sharp N-H Peak? CheckNH->Decision Pass Structure Validated Decision->Pass Yes Fail Reprocess/Dry Sample Decision->Fail No (Broad OH interference) Fail->ATR Retry

Caption: Decision tree for selecting the optimal IR acquisition method and validating the result.

Data Interpretation & Diagnostic Bands

To validate the structure, specific bands must be present. Absence of these bands suggests decomposition or incorrect synthesis (e.g., loss of the methoxy group or ring opening).

Table 2: Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityStructural Significance
N-H Stretch 3300 – 3350Medium, SharpConfirms secondary amine (piperazine ring intact). Broadening indicates salt formation (HCl).
C-H Stretch (Aliphatic) 2800 – 2950MediumPiperazine ring methylene (-CH₂-) groups.
C=C Aromatic 1590 – 1610VariablePhenyl ring breathing.
C-F Stretch 1200 – 1250Very Strong Diagnostic for 2,6-difluoro substitution. Often the strongest peak in the spectrum.
C-O-C Stretch 1030 – 1150StrongAsymmetric stretch of the aryl-alkyl ether (Methoxy).
C-H Out-of-Plane 800 – 850StrongIndicative of 1,2,4,6-substitution pattern on the benzene ring.

Self-Validating the Spectrum:

  • The "Water Check": If you see a broad mound centered at 3400 cm⁻¹, your sample is wet or the KBr is contaminated. This invalidates the N-H assignment.

  • The "Salt Check": If the N-H peak shifts to ~2500-3000 cm⁻¹ and becomes very broad (ammonium band), you have isolated the hydrochloride salt , not the free base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on IR band assignment).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data. National Institute of Standards and Technology. (Standard reference for verifying C-F and C-O bands). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed guide on polymer and functional group analysis). [Link]

Reference Standards for 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,6-Difluoro-4-methoxyphenyl)piperazine is a critical intermediate and potential impurity in the synthesis of triazole antifungals, most notably Posaconazole .[1] Its analysis is pivotal for establishing the mass balance of the API synthesis and ensuring regulatory compliance under ICH Q3A/B guidelines.

This guide objectively compares the three primary classes of reference standards available to researchers: Pharmacopeial Reference Standards (RS) , ISO 17034 Certified Reference Materials (CRMs) , and In-House Qualified Reagents . We provide experimental workflows to validate these standards, addressing the specific chromatographic challenges posed by the basic piperazine moiety.

Part 1: The Chemical Context & Analytical Challenges

The molecule consists of a basic piperazine ring attached to a fluorinated phenyl ether. This structure presents unique analytical hurdles:

  • Basicity (pKa ~9.8 & ~5.4): The secondary amine on the piperazine ring interacts strongly with residual silanols on HPLC stationary phases, causing severe peak tailing.

  • UV Response: The difluorophenyl ring provides a distinct UV chromophore, but response factors differ significantly from the parent API (Posaconazole), necessitating accurate Reference Standards for quantitative impurity profiling.

  • Hygroscopicity: Piperazine salts are prone to moisture uptake, making "As-Is" assay values unreliable without concurrent water content determination (KF).

Signaling Pathway: The Role in Posaconazole Synthesis

The following diagram illustrates where this molecule fits into the synthesis, highlighting why its control is critical.

Posaconazole_Synthesis cluster_legend Legend SM1 2,4-Difluoronitrobenzene Coupling Coupling Reaction SM1->Coupling SM2 1-Boc-piperazine SM2->Coupling Intermediate 1-(2,6-Difluoro-4- methoxyphenyl)piperazine (Target Analyte) Posaconazole Posaconazole API Intermediate->Posaconazole Multi-step Synthesis Impurity Deshydroxy Impurity (Formation Risk) Intermediate->Impurity Degradation/Side Rxn Coupling->Intermediate SNAr Subst. key1 Starting Material key2 Critical Control Point key3 Final Product

Figure 1: Synthesis pathway showing the Target Analyte as a Critical Quality Attribute (CQA) precursor.

Part 2: Comparative Analysis of Reference Standard Types

Selecting the correct standard depends on the development phase (Early R&D vs. GMP Release).

Table 1: Performance & Compliance Matrix
FeaturePharmacopeial RS (USP/EP) ISO 17034 CRM Laboratory Reagent (In-House)
Primary Use Dispute resolution, Monograph testingMethod Validation, Calibration, QuantificationEarly R&D, structural elucidation
Traceability Metrological traceability accepted without further testingTraceable to SI units (NIST/BAM) via Mass BalanceInternal only; requires full characterization
Purity Uncertainty Not typically provided (Assigned value only)Explicit Uncertainty (± U) providedUnknown; assumed 100% or "area %"
Water Content Factor included in label claimMeasured and certified (KF)Often unmeasured; high risk of error
Cost

(High)

$ (Moderate)
$ (Low)
Suitability Gold Standard for GMP releaseBest Technical Choice for quantitative validationHigh Risk for quantification; OK for ID
Analytical Insight: The "Reagent Trap"

Using a standard reagent (97% purity) without correction for water and residual solvent can lead to a 3-5% assay bias in Posaconazole quantification.

  • Recommendation: For GMP impurity profiling, if a Pharmacopeial RS is unavailable, an ISO 17034 CRM is mandatory to establish the Relative Response Factor (RRF).

Part 3: Experimental Validation Protocols

This section details a self-validating HPLC protocol designed to handle the basicity of the piperazine moiety.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify purity and establish RRF against Posaconazole.

1. Chromatographic Conditions:

  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm. Why: Hybrid particles resist dissolution at high pH, allowing basic mobile phases that suppress protonation of the piperazine nitrogen.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (piperazine backbone contribution).

  • Column Temp: 40°C.

2. System Suitability Criteria (Self-Validating):

  • Tailing Factor (Tf): Must be < 1.5. Note: If Tf > 2.0, the secondary amine is interacting with silanols. Increase buffer ionic strength or pH.

  • Precision: %RSD of 6 replicate injections < 2.0%.

Protocol B: Purity Assignment (Mass Balance Approach)

If using a non-certified In-House standard, you must calculate purity (


) using the following equation to ensure trustworthiness:


  • %H2O: Determined by Karl Fischer Titration (expect 1-3% for piperazines).

  • %VOC: Volatile Organic Compounds via Residual Solvent GC.

  • %ROI: Residue on Ignition (sulfated ash).

  • P_HPLC: Chromatographic purity (Area %).

Part 4: Workflow Visualization

The following diagram outlines the decision logic for selecting and qualifying the reference standard based on the assay stage.

Ref_Standard_Workflow Start Start: Select Standard Purpose Define Purpose Start->Purpose Route_GMP GMP Release / Stability Testing Purpose->Route_GMP Critical Data Route_RD Method Dev / Peak ID Purpose->Route_RD Informational Check_USP Is USP/EP Standard Available? Route_GMP->Check_USP Qualify_InHouse Synthesize In-House Route_RD->Qualify_InHouse Use_USP Use USP RS (No further qual needed) Check_USP->Use_USP Yes Select_CRM Select ISO 17034 CRM Check_USP->Select_CRM No Charact Full Characterization: 1. NMR/MS (ID) 2. KF (Water) 3. TGA/ROI (Inorganics) Qualify_InHouse->Charact Valid Generate CoA & Assign Expiry Charact->Valid

Figure 2: Decision Matrix for Reference Standard Selection complying with ICH Q2(R2).

Part 5: Stability & Handling

Piperazine derivatives are sensitive. Adhere to these storage protocols to maintain standard integrity:

  • Storage: Store at +4°C or -20°C. The secondary amine is prone to oxidation; store under argon if possible.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters the water content and invalidates the weighed mass.

  • Solution Stability: Solutions in Acetonitrile/Water are typically stable for 24 hours. In acidic diluents, stability improves, but check for degradation (N-oxide formation).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5][6] (2023).[3][4][6] Provides the regulatory framework for validating methods using reference standards.[7][8] Link

  • U.S. Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification and <11> Reference Standards. Defines the hierarchy of primary vs. secondary standards. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[7][9] The gold standard for CRM accreditation. Link

  • PubChem. 1-(2-Methoxyphenyl)piperazine Compound Summary. (Used for structural and physicochemical property verification). Link

  • European Medicines Agency (EMA). Assessment Report: Noxafil (Posaconazole). Details impurity limits and control strategies. Link

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of drug discovery and development, the final chapter for any chemical intermediate is its safe and compliant disposal. This guide offers a detailed, procedural framework for the proper disposal of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine, a key building block in modern medicinal chemistry. By understanding the chemical nature of this compound, researchers can ensure the safety of themselves, their colleagues, and the environment.

Understanding the Chemical Profile: The "Why" Behind the Disposal Protocol

This compound is classified as a halogenated organic compound due to the presence of two fluorine atoms on the phenyl ring.[1][2] This structural feature is of primary importance when considering its disposal. Halogenated organic compounds require specific disposal methods to prevent the formation of hazardous byproducts and to mitigate environmental persistence.[1][2] The piperazine core, a nitrogen-containing heterocycle, also influences its chemical behavior and potential biological activity.[3][4][5]

Key Disposal Considerations:

  • Halogen Content: The difluoro-substitution necessitates disposal via high-temperature incineration at a licensed facility.[1][2] This process ensures the complete destruction of the molecule and allows for the scrubbing of resultant acid gases, such as hydrogen fluoride.

  • Reactivity: This compound is incompatible with strong oxidizing agents.[6][7][8] Co-mingling with such materials in a waste container could lead to a dangerous chemical reaction.

  • Toxicity and Handling: Like many piperazine derivatives, this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[6][7][9] Therefore, appropriate personal protective equipment (PPE) is essential during handling and disposal.

Step-by-Step Disposal Protocol: From the Laboratory Bench to Final Disposition

The journey of chemical waste from its point of generation to its final disposal must be meticulously managed. The following steps provide a clear and compliant pathway for this compound waste.

Part 1: In-Lab Waste Segregation

Proper disposal begins the moment the material is deemed waste.

  • Designate a Waste Container: Utilize a dedicated, properly labeled container for "Halogenated Organic Waste."[1][10] The container should be constructed of a chemically resistant material, such as high-density polyethylene (HDPE), and must have a secure, screw-top cap.[2]

  • Accurate Labeling: The waste container label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."[1][10] Note the primary hazards, such as "Toxic" or "Irritant."

  • Segregation of Waste Types:

    • Solid Waste: Collect solid this compound, including any contaminated items like weighing papers, spatulas, and gloves, directly into the designated solid halogenated waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix halogenated and non-halogenated solvent wastes.[2][10]

Part 2: Safe Storage Within the Laboratory
  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area. This location should be under the control of the laboratory personnel, away from ignition sources, and not in a high-traffic area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Incompatibility Awareness: Ensure that incompatible chemicals, particularly strong oxidizing agents, are not stored in the same secondary containment.[6][7][8]

Part 3: Institutional Disposal Procedures
  • Waste Pickup Request: Adhere to your institution's specific procedures for hazardous waste collection. This typically involves an online or paper-based request to your Environmental Health and Safety (EHS) department.

  • Manifesting and Documentation: Accurately complete all necessary hazardous waste tags or manifests. This documentation is a legal requirement and ensures a proper chain of custody.

  • Final Disposal: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final disposition of the material, which will be high-temperature incineration.[1][2]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Collection cluster_2 Final Disposal Start Generation of This compound Waste Decision Solid or Liquid Waste? Start->Decision PPE_Waste Contaminated PPE, Gloves, etc. Start->PPE_Waste Solid_Waste Solid Halogenated Waste Container Decision->Solid_Waste Solid Liquid_Waste Liquid Halogenated Waste Container Decision->Liquid_Waste Liquid Storage Store in Designated Satellite Accumulation Area (Secondary Containment) Solid_Waste->Storage Liquid_Waste->Storage PPE_Waste->Solid_Waste EHS_Pickup Request EHS Pickup & Complete Waste Manifest Storage->EHS_Pickup Incineration High-Temperature Incineration at Licensed Facility EHS_Pickup->Incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Waste Characterization

ParameterCharacteristicDisposal Implication
Chemical Classification Halogenated Organic CompoundMust be segregated as halogenated waste.[1][2]
Physical Form SolidRequires containment to prevent dust inhalation.
Incompatibilities Strong oxidizing agentsMust not be mixed with oxidizers in waste containers.[6][7][8]
Primary Hazards Skin, eye, and respiratory irritantNecessitates the use of appropriate PPE during handling.[6][7][9]
Recommended Disposal High-Temperature IncinerationEnsures complete destruction and management of hazardous byproducts.[1][2]

References

  • Hazardous Waste Segregation. Bucknell University. Retrieved from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. University of British Columbia. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • Piperazine - chemeurope.com. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved from [Link]

  • Piperazine & Derivatives - Adani Pharmachem Private Limited. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... - California Code of Regulations. Westlaw. Retrieved from [Link]

  • Piperazine - Wikipedia. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(2,6-Difluoro-4-methoxyphenyl)piperazine Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Summary

This compound (often a key intermediate in antifungal synthesis, e.g., Posaconazole) presents specific handling challenges due to its piperazine core. While substituted phenylpiperazines are often classified as Irritants (Skin/Eye/Respiratory) , the structural presence of the piperazine moiety necessitates treating this compound as a Potential Respiratory and Skin Sensitizer until specific toxicological data proves otherwise.

Core Directive: Do not rely solely on the "Warning" label. The primary operational risk is airborne dust generation during weighing and transfer, which can lead to long-term sensitization or acute respiratory distress.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Zone of Exposure."

Hazard ClassGHS Classification (Conservative Estimate)Operational Risk
Health Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3High: Dust inhalation during solid handling.
Sensitization Resp. Sens. 1 / Skin Sens. 1 (Inferred)Critical: Piperazine motifs are known sensitizers.[3]
Physical Combustible DustModerate: Finely divided powder can form explosive mixtures.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum regulatory requirements, focusing on "Barrier Integrity" rather than just compliance.

Scenario A: Solid Handling (Weighing/Transfer)

Context: Open handling of powder outside a closed system.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 or P100 Respirator (if outside hood) Preferred: Work strictly inside a Fume Hood.Piperazine dusts are potent respiratory irritants. Simple surgical masks offer zero protection against chemical sensitization.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Fluorinated organics can permeate thin nitrile. The outer layer is sacrificial; the inner layer is the biological barrier.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side shields and react with ocular moisture to form alkaline solutions.
Body Defense Tyvek® Lab Coat (Closed front)Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom. Tyvek sheds dust.
Scenario B: Solution Handling (Reaction/Work-up)

Context: Compound dissolved in organic solvents (e.g., DCM, Methanol).

PPE ComponentSpecificationScientific Rationale
Hand Protection Laminate Film (Silver Shield) or Thick Nitrile (>8 mil) If using DCM (Dichloromethane) as a solvent, standard nitrile degrades in <5 minutes. Laminate gloves provide >4 hours protection.
Eye Protection Face Shield + Safety Glasses Protects against splashes during extraction or rotary evaporation.

Operational Workflow: The "Clean-Trace" Protocol

The following diagram illustrates the Hierarchy of Controls required to handle this compound without cross-contamination.

G cluster_handling Active Handling Phase Start START: Task Definition RiskAssess 1. Risk Assessment (Check Ventilation/Solvent) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood On, Sash < 18") RiskAssess->EngControl PPE_Don 3. PPE Donning (Double Gloves, Goggles) EngControl->PPE_Don Weigh Weighing (Use Static Gun, Anti-vibration table) PPE_Don->Weigh Transfer Transfer to Vessel (Funnel use, No dust) Weigh->Transfer Decon 4. Decontamination (Wipe surfaces with MeOH/Water) Transfer->Decon Waste 5. Waste Segregation (Solid vs. Liquid) Decon->Waste End END: Doffing & Wash Waste->End

Caption: The "Clean-Trace" workflow emphasizes engineering controls (hoods) before PPE, ensuring dust containment at the source.

Step-by-Step Handling Protocols

Protocol A: Precision Weighing (Solid)

Objective: Transfer solid without generating airborne particulate.

  • Preparation:

    • Place a disposable balance draft shield or "weighing boat" inside the chemical fume hood.

    • Static Control: Use an ionizing gun or anti-static brush. Fluorinated piperazines are often fluffy and static-prone, causing them to "jump" off spatulas.

  • Transfer:

    • Do not use a flat spatula. Use a scoopula or a V-groove spatula to prevent side-spillage.

    • Keep the receiving vessel as close to the stock container as possible.

  • Immediate Containment:

    • Once weighed, immediately cap the receiving vessel.

    • Wipe the exterior of the stock container with a Kimwipe dampened in methanol before returning it to storage.

Protocol B: Spill Cleanup & Decontamination

Objective: Neutralize and remove spills without spreading contamination.[4][5][6][7][8]

  • Solid Spill:

    • Do NOT dry sweep. This creates dust.[9]

    • Cover the spill with a wet paper towel (water/methanol mixture) to dampen the powder.

    • Scoop up the damp material and place it in a hazardous waste bag.

  • Surface Decontamination:

    • Wipe the area with a 10% dilute acetic acid solution (if the piperazine is free base) to protonate and solubilize it, followed by water, then ethanol.

    • Validation: Check for white residue (salt formation) after drying.

Disposal & Waste Management

Legal Requirement: Disposal must comply with local (e.g., EPA/RCRA) regulations. The following is a technical recommendation for segregation.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Incineration. Do not landfill. Label as "Toxic Organic Solid."
Liquid Waste Reaction mother liquors (DCM, MeOH, etc.).Halogenated Solvent Waste. Segregate from non-halogenated streams if DCM was used.
Aqueous Waste Wash layers from workup.Basic Aqueous Waste. Adjust pH to 7-9 before disposal if required by facility rules.

Critical Note: Never pour piperazine solutions down the sink. They are toxic to aquatic life and can damage plumbing seals over time.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine sensitisation hazards. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (Analogous Hazard Data).[2] Retrieved from

  • BenchChem Safety Guides. Safe Disposal of Piperazine Derivatives. Retrieved from

(Note: Specific toxicity data for the 2,6-difluoro analog is inferred from the structure-activity relationship (SAR) of the parent phenylpiperazine class, a standard practice in industrial hygiene when explicit data is absent.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Difluoro-4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,6-Difluoro-4-methoxyphenyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.